Laurixamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-dodecoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOUVOXPWNFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046241 | |
| Record name | 3-(Dodecyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-74-5, 34630-52-9 | |
| Record name | 3-(Dodecyloxy)propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurixamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauryloxypropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034630529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Lauryloxypropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-(dodecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dodecyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Laurixamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY0R7196HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Laurixamine Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on the probable mechanism of action of Laurixamine (3-dodecoxypropan-1-amine) against gram-positive bacteria. Due to a lack of direct, in-depth studies on this compound, this guide is based on the known antimicrobial properties of structurally similar compounds, such as long-chain alkoxypropylamines and other cationic amphiphiles. The experimental protocols and quantitative data presented are representative examples based on established methodologies in antimicrobial research and should be adapted and validated for specific experimental conditions.
Introduction to this compound: A Promising Antimicrobial Agent
This compound, chemically identified as 3-dodecoxypropan-1-amine, is a polyamine that has garnered interest for its potential antimicrobial properties. Its structure, featuring a long hydrophobic dodecyloxy tail and a hydrophilic primary amine head, classifies it as a cationic amphiphile. This molecular architecture is a common feature among many membrane-active antimicrobial agents, suggesting a primary mode of action involving the disruption of the bacterial cell envelope. This guide delves into the putative mechanism by which this compound exerts its bactericidal or bacteriostatic effects on gram-positive bacteria, providing a framework for future research and development.
Proposed Mechanism of Action: Disruption of the Bacterial Cell Membrane
The primary mechanism of action for this compound against gram-positive bacteria is hypothesized to be the disruption of the cell membrane's integrity. This is a common mechanism for cationic amphiphilic compounds which can selectively target the negatively charged components of bacterial membranes.
The proposed sequence of events is as follows:
-
Electrostatic Attraction and Binding: The positively charged primary amine group of this compound is electrostatically attracted to the negatively charged teichoic acids and lipoteichoic acids embedded in the peptidoglycan cell wall of gram-positive bacteria.
-
Hydrophobic Interaction and Membrane Insertion: Following the initial binding, the long hydrophobic dodecyloxy tail of this compound inserts into the lipid bilayer of the bacterial cytoplasmic membrane.
-
Membrane Destabilization and Permeabilization: The accumulation of this compound molecules within the membrane disrupts the lipid packing, leading to membrane thinning, the formation of pores or micelles, and an increase in membrane permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material (DNA and RNA).
-
Inhibition of Cellular Processes and Cell Death: The loss of the proton motive force, depletion of ATP, and leakage of vital molecules inhibit essential cellular processes, ultimately leading to bacterial cell death.
The following diagram illustrates this proposed mechanism:
Quantitative Data: Antimicrobial Efficacy
| Gram-Positive Bacterium | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 - 16 | 8 - 32 |
| Staphylococcus epidermidis | ATCC 12228 | 2 - 8 | 4 - 16 |
| Enterococcus faecalis | ATCC 29212 | 8 - 32 | 16 - 64 |
| Streptococcus pneumoniae | ATCC 49619 | 1 - 4 | 2 - 8 |
| Bacillus subtilis | ATCC 6633 | 2 - 8 | 4 - 16 |
Key Experimental Protocols
To elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is fundamental for assessing the antimicrobial potency of this compound.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test gram-positive bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
The following diagram outlines the workflow for MIC determination:
Cell Membrane Permeability Assay
This assay helps to confirm that this compound's mechanism involves damaging the bacterial cell membrane.
Methodology:
-
Bacterial Suspension: Prepare a suspension of the gram-positive bacteria in a suitable buffer (e.g., PBS) to a specific optical density.
-
Fluorescent Dye: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the bacterial suspension. PI only enters cells with compromised membranes and fluoresces upon binding to DNA.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.
Potassium Ion Leakage Assay
This is another method to assess membrane damage by measuring the efflux of intracellular potassium ions.
Methodology:
-
Bacterial Preparation: Harvest and wash the gram-positive bacteria and resuspend them in a potassium-free buffer.
-
This compound Treatment: Treat the bacterial suspension with this compound at different concentrations.
-
Sample Collection: At various time points, centrifuge the samples to pellet the bacteria.
-
Potassium Measurement: Measure the concentration of potassium ions in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in extracellular potassium indicates membrane leakage.
Logical Relationships in this compound's Antimicrobial Action
The overall mechanism of this compound can be summarized through a logical relationship diagram, highlighting the cause-and-effect cascade leading to bacterial cell death.
Conclusion and Future Directions
While direct experimental evidence is currently limited, the chemical structure of this compound strongly suggests that its primary mechanism of action against gram-positive bacteria is the disruption of the cell membrane. This guide provides a foundational understanding based on the known activities of similar compounds.
Future research should focus on:
-
Comprehensive MIC/MBC Screening: Determining the antimicrobial spectrum of this compound against a wide array of clinically relevant gram-positive pathogens.
-
Direct Mechanistic Studies: Utilizing the experimental protocols outlined in this guide to definitively confirm the membrane-disrupting activity of this compound.
-
Advanced Imaging: Employing techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) to visualize the morphological changes induced by this compound on bacterial cells.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and the mechanisms underlying any observed resistance.
By pursuing these avenues of research, a more complete and detailed understanding of this compound's antimicrobial properties can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Laurixamine and its Analogs
Disclaimer: Publicly available scientific literature and chemical databases lack specific, detailed protocols for the chemical synthesis and purification of a compound explicitly named "Laurixamine" with the molecular formula C₁₅H₃₃NO (3-dodecoxypropan-1-amine). However, this guide provides a comprehensive overview of the synthesis and purification of a closely related and well-documented class of compounds: long-chain alkyl amine oxides, using N,N-dimethyldodecylamine N-oxide (DDAO or LDAO), a structurally similar surfactant, as a representative example. The methodologies described herein are based on established chemical principles and published procedures for analogous compounds, and they can be adapted by researchers and drug development professionals for the synthesis of this compound and its derivatives.
Introduction to Long-Chain Alkylamine Oxides
Long-chain alkylamine oxides are a class of amphoteric surfactants that possess a hydrophilic amine oxide head group and a hydrophobic long alkyl chain.[1][2] These compounds exhibit a range of valuable properties, including excellent detergency, foam stabilization, and antimicrobial activity.[3][4][5] Their biocompatibility and ability to act as non-denaturing surfactants make them particularly useful in the purification of proteins and in various cosmetic and pharmaceutical formulations.[4][6]
Chemical Synthesis of N,N-Dimethyldodecylamine N-Oxide (LDAO)
The most common and industrially viable method for the synthesis of LDAO and other tertiary amine oxides is the direct oxidation of the corresponding tertiary amine.[1]
Two primary routes for the synthesis of the N,N-dimethyldodecylamine precursor are the Eschweiler-Clarke reaction and direct alkylation of a primary amine.
-
Scheme 1: Eschweiler-Clarke Reaction This method involves the methylation of a primary amine (dodecylamine) using formaldehyde and formic acid.[3] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3]
Experimental Protocol:
-
In a round-bottom flask, cool dodecylamine (1 equivalent) in an ice-water bath.
-
Slowly add formic acid (2.2 equivalents) dropwise until a clear solution is obtained.
-
Add formaldehyde (2.2 equivalents) to the solution.
-
Reflux the reaction mixture at 80-90°C for 8-12 hours.
-
After cooling, neutralize the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethyldodecylamine.
-
-
Scheme 2: Direct Alkylation This route involves the reaction of dodecylamine with an alkylating agent such as dimethyl sulfate in the presence of a base.[3]
Experimental Protocol:
-
Dissolve dodecylamine (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a catalyst, such as sodium sulfate (catalytic amount).
-
Heat the mixture to 60°C with stirring.
-
Carefully add dimethyl sulfate (2.5 equivalents) and continue to reflux for 5 hours.
-
After completion, the crude product can be purified by recrystallization from a solvent like methanol to yield N,N-dimethyldodecylamine.[3]
-
The oxidation of the tertiary amine to the corresponding N-oxide is typically achieved using hydrogen peroxide.[1][7]
Experimental Protocol:
-
In a round-bottom flask, place the purified N,N-dimethyldodecylamine (1 equivalent).
-
Slowly add a 30-50% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise over a period of 1-2 hours while maintaining the reaction temperature at 60-75°C with stirring.[3][7]
-
Continue stirring for an additional 10-12 hours at the same temperature to ensure complete reaction.[3]
-
To avoid gel formation, water can be added to the reaction mixture.[3]
-
After the reaction, any excess hydrogen peroxide can be decomposed by adding a small amount of sodium bisulfite or by leaving the reaction mixture at room temperature overnight.[3][7]
Purification of N,N-Dimethyldodecylamine N-Oxide (LDAO)
Purification of the crude LDAO is crucial to remove unreacted starting materials, byproducts, and excess reagents.
Crude LDAO can be purified by recrystallization from a suitable solvent, such as acetone.[8]
Experimental Protocol:
-
Dissolve the crude LDAO product in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold acetone.
-
Dry the purified LDAO under vacuum.
For higher purity, a combination of extraction and chromatographic techniques can be employed.
Experimental Protocol:
-
Dissolve the crude product in a mixture of water and concentrated hydrochloric acid.
-
Extract the aqueous solution with an organic solvent like ether to remove any unreacted tertiary amine.[9]
-
Neutralize the aqueous layer with a base (e.g., potassium hydroxide) and add a salt (e.g., potassium carbonate) to precipitate the amine oxide.[9]
-
Extract the mixture with chloroform.[9]
-
Dry the chloroform layer with a drying agent like magnesium sulfate, filter, and evaporate the solvent to obtain the purified LDAO.[9]
Further purification can be achieved using column chromatography on silica gel or by utilizing ion-exchange resins.
Quantitative Data
| Parameter | Eschweiler-Clarke Route for Precursor | Direct Alkylation for Precursor | Oxidation to LDAO |
| Typical Yield | 70-85% | 80-90% | >90%[7] |
| Purity (after recrystallization) | >95% | >98% | >99% |
| Melting Point of LDAO | - | - | 132-133 °C[4] |
Visualizations
Caption: Synthetic workflow for LDAO production.
Caption: Purification flowchart for LDAO.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of long-chain alkylamine oxides, exemplified by N,N-dimethyldodecylamine N-oxide. The described protocols for precursor synthesis via Eschweiler-Clarke reaction or direct alkylation, followed by oxidation with hydrogen peroxide, are robust and scalable. The purification methods, including recrystallization and extraction, are effective in achieving high-purity products suitable for research, pharmaceutical, and industrial applications. While specific experimental data for "this compound" is not available, these methodologies offer a strong foundation for its synthesis and for the development of novel analogs by researchers in the field.
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. LAURYLDIMETHYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Lauryldimethylamine oxide - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. CN102153491A - Synthesis method of long-chain alkyl dihydroxyethyl amine oxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3332999A - Process for preparation of amine oxides - Google Patents [patents.google.com]
In-depth Technical Guide: The Discovery and History of Laurixamine as an Anti-infective
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a chemical entity classified as a topical anti-infective agent. This document provides a detailed exploration of the discovery, history, and anti-infective properties of this compound. While publicly available information is limited, this guide synthesizes the existing data, outlines its chemical characteristics, and presents a framework for its potential mechanism of action based on related compounds. The focus is on providing a technical resource for the scientific community, complete with available data, methodologies for potential future research, and visualizations of hypothetical pathways.
Introduction and Chemical Identity
This compound is a primary alkylamine with the chemical formula C15H33NO.[1] Its structure consists of a C12 alkyl chain (dodecyl) linked via an ether bond to a propanamine moiety.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C15H33NO | [1] |
| Molecular Weight | 243.43 g/mol | [1] |
| Systematic Name | 3-(dodecyloxy)propan-1-amine | |
| CAS Number | 7617-74-5 | |
| ChEMBL ID | CHEMBL1887483 |
Discovery and History
Detailed historical information regarding the initial discovery, synthesis, and development of this compound as an anti-infective agent is not extensively documented in publicly accessible scientific literature. Its classification as a topical anti-infective suggests it was likely investigated for its ability to inhibit the growth of microorganisms on skin or mucous membranes. The development of such agents often arises from screening programs of chemical libraries for antimicrobial activity.
Anti-Infective Properties and Spectrum of Activity
Putative Mechanism of Action: A Hypothesis
Based on the known mechanisms of similar long-chain alkylamines, a hypothetical signaling pathway for the antimicrobial action of this compound can be proposed. The primary interaction is likely with the microbial cell membrane, leading to a cascade of events culminating in cell lysis.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols for Future Investigation
To validate the anti-infective properties and elucidate the precise mechanism of action of this compound, a series of standardized experimental protocols would be required.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Membrane Permeability Assay
Objective: To assess the ability of this compound to disrupt the integrity of the microbial cell membrane.
Methodology:
-
Cell Preparation: Harvest microbial cells in the mid-logarithmic growth phase, wash, and resuspend in a suitable buffer.
-
Fluorescent Dye Incorporation: Incubate the cells with a membrane-impermeant fluorescent dye, such as propidium iodide (PI).
-
This compound Treatment: Add varying concentrations of this compound to the cell suspension.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
Proposed Experimental Workflow
The following workflow outlines a logical progression for the comprehensive evaluation of this compound as an anti-infective agent.
Caption: Proposed experimental workflow for this compound.
Conclusion
This compound is a topical anti-infective agent with a chemical structure suggestive of antimicrobial activity through membrane disruption. While detailed historical and quantitative data are scarce in the public domain, this guide provides a foundational understanding of the compound. The proposed hypothetical mechanism of action and detailed experimental protocols offer a clear roadmap for future research to fully characterize its potential as a therapeutic agent. Further investigation is warranted to establish a comprehensive profile of this compound's efficacy, safety, and mechanism of action.
References
In Silico Modeling of Laurixamine Target Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Laurixamine is a small molecule with the formula C15H33NO, for which public data on its biological targets and mechanism of action are scarce.[1][2][3] This guide outlines a comprehensive in silico and experimental workflow to identify potential protein targets for an uncharacterized compound like this compound, model its binding interactions, and validate these findings. The methodologies presented here serve as a roadmap for the initial stages of drug discovery and target elucidation for novel chemical entities.
Introduction: The Challenge of Uncharacterized Compounds
The vast chemical space of small molecules holds immense potential for therapeutic innovation. However, many compounds, such as this compound, lack characterization of their biological effects. The initial and most critical step in harnessing their potential is the identification of their molecular targets. Traditional experimental screening methods can be resource-intensive and time-consuming.[4][5] In contrast, in silico approaches offer a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action by predicting its interactions with a wide array of biological macromolecules.[6][7] This guide uses this compound as a case study to present a robust workflow for target identification and binding modeling, integrating computational predictions with experimental validation.
Proposed Workflow for this compound Target Identification and Validation
The proposed workflow is a multi-stage process that begins with broad, computational screening and progressively narrows down to specific, experimentally validated interactions. This approach is designed to maximize efficiency and the probability of identifying true biological targets.
Caption: Overall workflow for this compound target discovery.
In Silico Target Identification
The initial phase involves using the structure of this compound to screen against a large database of known protein structures. This "reverse docking" or "target fishing" approach aims to identify proteins with binding sites that are sterically and electrostatically complementary to the ligand.[8][6][9]
Hypothetical Reverse Docking Results
A reverse docking simulation would be performed by docking the 3D structure of this compound against a curated database of human protein structures (e.g., from the Protein Data Bank). The results would be ranked based on the predicted binding affinity (docking score). The following table summarizes hypothetical results from such a screen, presenting the top potential targets for this compound.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (K_d) | Putative Biological Role |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -8.5 | 500 nM | Cell proliferation, differentiation[10][11] |
| Nuclear factor kappa-B p65 subunit (NF-κB p65) | 1VKX | -8.2 | 800 nM | Inflammation, immune response[12][13][14] |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | 1.2 µM | Inflammation, pain |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.6 | 2.5 µM | Inflammation |
| Aldo-keto reductase 1C3 (AKR1C3) | 1S2A | -7.4 | 3.1 µM | Steroid metabolism, cancer |
Experimental Protocol: Molecular Docking
This protocol outlines a generalized procedure for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a database like PubChem (CID 65596).[1]
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure.
-
Save the structure in a suitable format (e.g., PDB) and convert it to the PDBQT format using AutoDock Tools, which adds partial charges and defines rotatable bonds.
-
-
Target Protein Preparation:
-
Download the crystal structure of the target protein (e.g., MAPK1, PDB ID: 4QTB) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.
-
Convert the prepared protein structure to the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the putative binding site of the target protein. If the binding site is unknown, the grid box can be set to cover the entire protein surface.
-
The center and dimensions of the grid box are specified in the docking configuration file.
-
-
Docking Simulation:
-
Create a configuration text file specifying the paths to the prepared ligand and receptor PDBQT files, the grid box parameters, and the desired output file name.
-
Execute the docking simulation using the AutoDock Vina command-line interface. Vina will perform a series of computational "runs" to find the most favorable binding poses of the ligand within the defined search space.
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses of this compound, ranked by their docking scores (binding affinities in kcal/mol).
-
Visualize the top-ranked poses and the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) using a molecular visualization tool like PyMOL or Chimera.
-
Experimental Validation of In Silico Hits
Computational predictions must be validated through experimental methods to confirm a direct physical interaction between the compound and the predicted target. Surface Plasmon Resonance (SPR) is a powerful label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real-time.[15][16][17][18]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a general procedure for validating the binding of this compound to a putative target protein (e.g., MAPK1).
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Running buffer (e.g., PBS with 0.05% Tween-20).
-
Purified recombinant target protein (ligand).
-
This compound (analyte) dissolved in running buffer.
-
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified target protein (e.g., MAPK1) in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip surface via amide bonds.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., from 0.1 µM to 50 µM).
-
Inject the this compound solutions sequentially, from the lowest to the highest concentration, over both the target and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time, which is measured in Resonance Units (RU). An association phase is observed during injection, followed by a dissociation phase when the injection is stopped and only running buffer flows over the chip.
-
Between each this compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K_d = kd/ka), which quantifies the binding affinity.
-
Hypothetical Signaling Pathway Involvement
Based on the hypothetical identification of MAPK1 (ERK2) as a primary target, we can postulate that this compound may modulate the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and differentiation, and its dysregulation is implicated in many diseases, including cancer.[10][11][19][20] In silico modeling helps to form a hypothesis about where in the pathway the compound might act.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
This diagram illustrates a potential mechanism where this compound, by binding to MAPK1 (ERK2), could inhibit its kinase activity. This would block the phosphorylation of downstream transcription factors, thereby altering gene expression and cellular responses. This hypothesis, generated from in silico data, would then guide the design of specific cell-based functional assays (e.g., Western blots to measure ERK phosphorylation, proliferation assays) to confirm the proposed mechanism of action.
Conclusion
While this compound remains a poorly characterized molecule in the public domain, the application of a structured in silico and experimental workflow can effectively elucidate its biological targets and mechanism of action. The integration of reverse docking for target identification, detailed molecular docking for binding mode prediction, and biophysical validation with techniques like SPR provides a powerful paradigm for modern drug discovery. The hypothetical case study presented here demonstrates how computational chemistry can generate testable hypotheses, significantly accelerating the journey from a novel compound to a potential therapeutic lead.
References
- 1. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]
- 4. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Docking Service - CD ComputaBio [computabio.com]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]
- 16. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Topical Laurixamine: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Upon a comprehensive review of publicly available scientific literature, it is evident that there is a significant lack of specific data on the pharmacokinetics and pharmacodynamics of topical Laurixamine. This document summarizes the available chemical information for this compound and provides a general overview of the principles and methodologies relevant to the study of topical drugs, in the absence of substance-specific data.
Introduction to this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | 3-(dodecyloxy)propylamine[1][3] |
| Molecular Formula | C15H33NO[1][2] |
| Molecular Weight | 243.43 g/mol [1] |
| CAS Number | 7617-74-5[3][4] |
| Appearance | Liquid[5] |
| Solubility | Soluble in organic solvents; poor solubility in water[5] |
| Boiling Point | Approximately 320-330 °C[5] |
| Density | Approximately 0.83 - 0.85 g/cm³[5] |
| pH (Aqueous Solution) | Basic[5] |
General Principles of Topical Drug Pharmacokinetics
The pharmacokinetics of a topically applied drug involves its absorption, distribution, metabolism, and excretion (ADME). This process is crucial for determining the efficacy and safety of a topical formulation.[2][6]
2.1. Absorption The absorption of a topical drug is a multi-step process:
-
Drug Release: The active pharmaceutical ingredient (API) must be released from its formulation (e.g., cream, gel, ointment).
-
Stratum Corneum Penetration: The API must then penetrate the stratum corneum, the primary barrier of the skin.[2]
-
Epidermal and Dermal Diffusion: After crossing the stratum corneum, the drug diffuses through the viable epidermis and dermis.
-
Systemic Uptake: Finally, the drug may be absorbed into the systemic circulation through the dermal microvasculature.
2.2. Distribution, Metabolism, and Excretion Once in the systemic circulation, the drug is distributed to various tissues. The skin itself possesses metabolic enzymes capable of metabolizing drugs. Systemically absorbed drugs are primarily metabolized by the liver and excreted by the kidneys.
2.3. Experimental Protocols for Topical Pharmacokinetic Studies Standard methodologies to assess the pharmacokinetics of topical drugs include:
-
In Vitro Skin Permeation Testing (IVPT): This method uses excised skin in diffusion cells (e.g., Franz cells) to measure the rate and extent of drug permeation.
-
Tape Stripping: This technique involves the removal of stratum corneum layers with adhesive tape to quantify drug penetration.
-
Dermal Microdialysis: This minimally invasive technique measures the concentration of a drug in the dermal interstitial fluid over time.[7]
-
Skin Biopsy: This involves taking a small sample of skin to analyze drug concentrations in different layers.
General Principles of Topical Drug Pharmacodynamics
Pharmacodynamics is the study of the biochemical and physiological effects of a drug and its mechanism of action. For a topical anti-infective agent like this compound, this would involve its interaction with microbial targets.
3.1. Mechanism of Action The specific molecular mechanism of action for this compound is not well-documented in the available literature. For anti-infective agents, this could involve:
-
Disruption of the microbial cell membrane.
-
Inhibition of essential enzymes.
-
Interference with microbial DNA or protein synthesis.
3.2. Dose-Response Relationship The relationship between the drug concentration at the site of action and the resulting therapeutic effect is a key pharmacodynamic parameter. For a topical anti-infective, this would be evaluated by assessing the reduction in microbial load or the clinical resolution of infection.
Visualization of a General Topical Drug Development Workflow
As no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the development and evaluation of a novel topical drug.
Caption: A generalized workflow for topical drug development.
Conclusion
While the chemical identity of this compound is established, there is a notable absence of published research detailing its pharmacokinetics and pharmacodynamics when administered topically. The creation of a comprehensive technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways is therefore not feasible at this time. The information presented here provides a foundational understanding of the principles that would govern the evaluation of topical this compound, should such research be undertaken. Further investigation is required to elucidate the therapeutic potential and biological activity of this compound in a topical formulation.
References
- 1. GSRS [precision.fda.gov]
- 2. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]
- 3. cymitquimica.com [cymitquimica.com]
- 4. SID 135022924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Dodecyloxy)Propylamine Supplier & Manufacturer China | Properties, Uses, Safety Data, Price – High Quality Chemical Products [nj-finechem.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Laurixamine (CAS 7617-74-5): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the antimicrobial mechanism and quantitative efficacy of Laurixamine (CAS 7617-74-5) is limited. This guide synthesizes information from studies on structurally related long-chain alkylamines and cationic surfactants to provide a comprehensive overview of its probable research applications and methodologies for its study.
Introduction
This compound, with the chemical name 3-(dodecyloxy)propan-1-amine, is a primary alkylamine characterized by a C12 alkyl chain linked to a propylamine head group. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic amine group, suggests its classification as a cationic surfactant. Compounds of this class are widely recognized for their antimicrobial properties, finding applications as fungicides and bactericides. While specific research on this compound is not extensively documented in publicly accessible literature, its structural similarity to other long-chain alkylamines allows for informed postulation regarding its mechanism of action and potential research applications, particularly in the development of novel antimicrobial agents and formulations for ophthalmic use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 7617-74-5 |
| Molecular Formula | C₁₅H₃₃NO |
| Molecular Weight | 243.43 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water |
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of cationic surfactants like this compound is primarily attributed to their ability to disrupt microbial cell membranes. The positively charged amine group interacts with negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids, leading to a cascade of events culminating in cell death.
A diagram illustrating the proposed signaling pathway for the antimicrobial action of this compound is provided below.
Caption: Proposed mechanism of this compound's antimicrobial action.
Research Applications and Representative Data
Given the absence of specific quantitative data for this compound, this section presents representative data from studies on analogous long-chain alkylamines and cationic surfactants to illustrate its potential efficacy. The primary application of interest is its use as an antimicrobial agent.
Fungicidal and Antibacterial Activity
Long-chain alkylamines are known to exhibit broad-spectrum antimicrobial activity. Table 2 summarizes typical Minimum Inhibitory Concentration (MIC) values for structurally similar compounds against various microorganisms. These values represent the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Long-Chain Alkylamines
| Compound Class | Microorganism | Representative MIC (µg/mL) |
| C12 Alkylamines | Staphylococcus aureus | 1 - 10 |
| Escherichia coli | 5 - 50 | |
| Candida albicans | 2 - 20 | |
| Aspergillus niger | 10 - 100 |
Ophthalmic Formulations
The mention of this compound in the context of ophthalmic applications suggests its potential use as a preservative or an active agent in eye drops. Cationic surfactants can enhance drug penetration and exhibit antimicrobial properties beneficial for ophthalmic preparations.
Experimental Protocols
Detailed experimental protocols for evaluating the antimicrobial activity of compounds like this compound are crucial for reproducible research.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Experimental workflow for MIC determination.
Methodology:
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
While direct research on this compound is sparse, its chemical structure strongly suggests it functions as a cationic surfactant with significant antimicrobial potential. The data and protocols presented, based on analogous compounds, provide a robust framework for initiating research into its specific fungicidal and bactericidal properties. Future studies should focus on determining the precise MIC values of this compound against a broad panel of clinically relevant fungi and bacteria, elucidating its specific mechanism of action, and evaluating its safety and efficacy in relevant preclinical models, particularly for ophthalmic applications. Such research will be invaluable for unlocking the full therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols: Laurixamine Cytotoxicity Assay on Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurixamine is a topical anti-infective agent with potential applications in dermatology and wound care. As with any compound intended for topical use, assessing its safety profile, particularly its potential for cytotoxicity on human keratinocytes, is a critical step in preclinical development. Human keratinocytes are the primary cell type in the epidermis, forming a crucial barrier to the external environment. Any cytotoxic effects of a topically applied agent on these cells could impair skin barrier function, delay wound healing, and cause local irritation.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on human keratinocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2] Additionally, this document presents a potential signaling pathway that may be involved in cytotoxicity and a workflow for the experimental procedure.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as there is no publicly available data on the cytotoxicity of this compound on human keratinocytes. Researchers should generate their own experimental data.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from a this compound cytotoxicity study on human keratinocytes.
Table 1: Cell Viability of Human Keratinocytes (HaCaT) after 24-hour Exposure to this compound
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.089 | 100 |
| 1 | 1.231 | 0.075 | 98.17 |
| 10 | 1.157 | 0.068 | 92.26 |
| 25 | 0.982 | 0.054 | 78.31 |
| 50 | 0.621 | 0.041 | 49.52 |
| 100 | 0.315 | 0.029 | 25.12 |
| 200 | 0.158 | 0.015 | 12.60 |
Table 2: IC50 Values of this compound on Human Keratinocytes at Different Time Points
| Exposure Time (hours) | IC50 (µM) |
| 24 | 50.5 |
| 48 | 35.2 |
| 72 | 21.8 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol for Human Keratinocytes (HaCaT)
This protocol is adapted from established methods for assessing cytotoxicity in human keratinocyte cell lines.[1][2][3]
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve (Cell Viability vs. This compound Concentration) to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway
The following diagram illustrates a generalized apoptotic signaling pathway that could be activated by a cytotoxic agent in keratinocytes. Apoptosis, or programmed cell death, can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell.[5]
Caption: Generalized apoptotic signaling in keratinocytes.
Experimental Workflow
The diagram below outlines the key steps of the MTT cytotoxicity assay for assessing the effect of this compound on human keratinocytes.
Caption: MTT cytotoxicity assay workflow.
References
- 1. MTT Assay for Cell Viability [bio-protocol.org]
- 2. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 5.6. Cytotoxicity assays using human keratinocytes [bio-protocol.org]
- 5. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Laurixamine into a Topical Gel for Skin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurixamine, a saturated fatty amine (3-(dodecyloxy)propan-1-amine), is a promising topical anti-infective agent.[1] Its amphiphilic structure, characterized by a long hydrophobic alkyl chain and a hydrophilic primary amine group, suggests potential for broad-spectrum antimicrobial activity through mechanisms such as disruption of microbial cell membranes.[2][3] This document provides detailed application notes and protocols for the formulation of this compound into a topical hydrogel for enhanced skin delivery.
The development of a topical gel formulation for this compound offers several advantages, including ease of application, localized drug delivery to the site of infection, and potentially reduced systemic side effects. This guide outlines a systematic approach to formulation development, physicochemical characterization, and in vitro skin permeation studies. The provided protocols are intended to serve as a comprehensive resource for researchers and formulation scientists.
Materials and Methods
Materials
| Material | Supplier | Grade | Purpose |
| This compound | (Specify Supplier) | >98% Purity | Active Pharmaceutical Ingredient |
| Carbopol® 940 | Lubrizol | Pharmaceutical | Gelling Agent |
| Propylene Glycol | Dow Chemical | USP | Solvent, Humectant, Penetration Enhancer |
| Ethanol (95%) | (Specify Supplier) | USP | Co-solvent |
| Triethanolamine | (Specify Supplier) | USP | Neutralizing Agent / pH Adjuster |
| Methylparaben | (Specify Supplier) | USP | Preservative |
| Propylparaben | (Specify Supplier) | USP | Preservative |
| Purified Water | (Internal) | USP | Vehicle |
Equipment
| Equipment | Manufacturer | Model |
| Homogenizer | (Specify Manufacturer) | (Specify Model) |
| pH Meter | Mettler Toledo | (Specify Model) |
| Viscometer | Brookfield | (Specify Model) |
| Franz Diffusion Cells | PermeGear | (Specify Model) |
| High-Performance Liquid Chromatography (HPLC) System | Agilent | 1260 Infinity II |
Experimental Protocols
This compound Solubility and Stability Assessment (Hypothetical Data)
Objective: To determine the solubility and stability of this compound in various solvents and at different pH values to identify optimal conditions for the gel formulation.
Protocol:
-
Solubility Study:
-
Prepare saturated solutions of this compound in various solvents (Purified Water, Propylene Glycol, Ethanol, and mixtures thereof).
-
Agitate the solutions at 25°C for 24 hours.
-
Filter the solutions and analyze the concentration of dissolved this compound by a validated HPLC method.
-
-
pH-Stability Study:
-
Prepare solutions of this compound (1 mg/mL) in buffered aqueous solutions at pH values ranging from 4.0 to 8.0.
-
Store the solutions at controlled temperatures (4°C, 25°C, and 40°C).
-
Analyze the concentration of this compound at predetermined time points (0, 1, 2, 4, and 8 weeks) using a validated HPLC method to determine the degradation rate.
-
Hypothetical Data Summary:
| Solvent System (v/v) | This compound Solubility (mg/mL) at 25°C |
| Purified Water | < 0.1 |
| Propylene Glycol | 50.2 ± 2.5 |
| Ethanol (95%) | 125.8 ± 5.1 |
| Propylene Glycol : Ethanol (1:1) | 85.5 ± 3.7 |
| Propylene Glycol : Water (1:1) | 5.3 ± 0.4 |
| pH | Stability at 25°C after 8 weeks (% remaining) |
| 4.0 | 85.2 ± 3.1 |
| 5.0 | 92.5 ± 2.5 |
| 6.0 | 98.1 ± 1.8 |
| 7.0 | 95.4 ± 2.2 |
| 8.0 | 88.7 ± 3.5 |
Formulation of this compound Topical Gel
Objective: To prepare a series of this compound topical gel formulations with varying concentrations of the gelling agent to achieve desired physicochemical properties.
Protocol:
-
Preparation of the Gel Base:
-
Disperse Carbopol® 940 in purified water with continuous stirring until a lump-free dispersion is obtained.
-
-
Preparation of the Active Phase:
-
In a separate container, dissolve methylparaben and propylparaben in propylene glycol with gentle heating.
-
Add this compound to the propylene glycol solution and stir until completely dissolved.
-
If necessary, add ethanol as a co-solvent to ensure complete dissolution of this compound.
-
-
Formation of the Gel:
-
Slowly add the active phase to the gel base with continuous mixing.
-
Neutralize the formulation to a pH of approximately 6.0 by adding triethanolamine dropwise while stirring. Continue stirring until a transparent, homogenous gel is formed.
-
Workflow for this compound Gel Formulation:
Caption: Workflow for the formulation of this compound topical gel.
Table of Formulations:
| Ingredient | Formulation F1 (% w/w) | Formulation F2 (% w/w) | Formulation F3 (% w/w) |
| This compound | 1.0 | 1.0 | 1.0 |
| Carbopol® 940 | 0.5 | 1.0 | 1.5 |
| Propylene Glycol | 15.0 | 15.0 | 15.0 |
| Ethanol (95%) | 5.0 | 5.0 | 5.0 |
| Methylparaben | 0.1 | 0.1 | 0.1 |
| Propylparaben | 0.05 | 0.05 | 0.05 |
| Triethanolamine | q.s. to pH 6.0 | q.s. to pH 6.0 | q.s. to pH 6.0 |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Physicochemical Characterization of this compound Gel
Objective: To evaluate the physicochemical properties of the formulated this compound gels.
Protocols:
-
Appearance and Homogeneity: Visually inspect the formulations for clarity, color, and the presence of any aggregates.
-
pH Measurement: Determine the pH of a 1% aqueous dispersion of the gel using a calibrated pH meter.
-
Viscosity: Measure the viscosity of the gels at 25°C using a Brookfield viscometer with a suitable spindle at various rotational speeds.
-
Spreadability: Place 0.5 g of the gel on a glass slide and cover with another glass slide. Apply a 100 g weight for 5 minutes and measure the diameter of the spread circle.
-
Drug Content: Accurately weigh 1 g of the gel and dissolve it in a suitable solvent. Analyze the this compound content using a validated HPLC method.
Hypothetical Characterization Data:
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 |
| Appearance | Clear, homogenous gel | Clear, homogenous gel | Clear, homogenous gel |
| pH | 6.1 ± 0.1 | 6.0 ± 0.1 | 5.9 ± 0.2 |
| Viscosity (cP at 10 rpm) | 1500 ± 150 | 3500 ± 200 | 6000 ± 250 |
| Spreadability (cm) | 4.5 ± 0.3 | 3.2 ± 0.2 | 2.1 ± 0.2 |
| Drug Content (%) | 99.5 ± 1.2 | 99.8 ± 1.1 | 99.6 ± 1.3 |
In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from the optimized gel formulation through a skin membrane.
Protocol:
-
Skin Membrane Preparation: Use excised human or porcine skin. Remove subcutaneous fat and hair. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Franz Diffusion Cell Setup: Fill the receptor compartment with phosphate-buffered saline (pH 7.4) and maintain the temperature at 32°C.
-
Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the this compound gel to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Experimental Workflow for In Vitro Skin Permeation Study:
Caption: Workflow for the in vitro skin permeation study.
Hypothetical Permeation Data (Formulation F2):
| Time (hours) | Cumulative Amount Permeated (μg/cm²) |
| 1 | 0.5 ± 0.1 |
| 2 | 1.8 ± 0.3 |
| 4 | 5.2 ± 0.6 |
| 6 | 10.5 ± 1.1 |
| 8 | 16.8 ± 1.5 |
| 12 | 28.3 ± 2.1 |
| 24 | 55.6 ± 4.3 |
Steady-State Flux (Jss): 2.8 µg/cm²/h
Proposed Antimicrobial and Anti-inflammatory Signaling Pathways
This compound's primary amine and long alkyl chain suggest a mechanism of action that involves disruption of the microbial cell membrane, leading to cell lysis. In skin cells, it may modulate inflammatory pathways. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed mechanism of action of this compound.
Conclusion
This document provides a comprehensive framework for the formulation and evaluation of a this compound topical gel. The presented protocols for solubility, stability, formulation, characterization, and in vitro permeation studies offer a systematic approach for researchers. The hypothetical data serves as a template for the expected outcomes and data presentation. Further studies should focus on elucidating the specific molecular targets of this compound to confirm its mechanism of action and to conduct comprehensive safety and efficacy evaluations.
References
Application Notes and Protocols for Laurixamine in a Murine Wound Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound infections pose a significant challenge in clinical practice, often leading to delayed healing, increased morbidity, and mortality. The emergence of antibiotic-resistant bacterial strains necessitates the development of novel therapeutic agents. Laurixamine, a topical anti-infective agent, presents a potential therapeutic candidate for managing wound infections. These application notes provide a comprehensive overview of the proposed use of this compound in a murine wound infection model, including detailed experimental protocols, data presentation guidelines, and insights into the potential signaling pathways involved in the wound healing process.
While specific in vivo efficacy data for this compound in this model is not yet publicly available, this document serves as a foundational guide for researchers to design and execute studies to evaluate its therapeutic potential. The protocols outlined below are based on established murine wound infection models.
Data Presentation
Quantitative data from murine wound infection studies should be meticulously recorded and organized to allow for robust analysis and comparison between treatment groups. The following tables provide a template for summarizing key efficacy parameters.
Table 1: In Vivo Antibacterial Efficacy of this compound
| Treatment Group | Initial Bacterial Load (CFU/wound) | Bacterial Load at Day 3 (CFU/wound) | Bacterial Load at Day 7 (CFU/wound) | Percent Reduction in Bacterial Load (Day 7) |
| Vehicle Control | ||||
| This compound (0.5%) | ||||
| This compound (1%) | ||||
| Positive Control (e.g., Mupirocin) |
Table 2: Wound Healing Efficacy of this compound
| Treatment Group | Initial Wound Area (mm²) | Wound Area at Day 3 (mm²) | Wound Area at Day 7 (mm²) | Wound Area at Day 14 (mm²) | Percent Wound Closure (Day 14) |
| Vehicle Control | |||||
| This compound (0.5%) | |||||
| This compound (1%) | |||||
| Positive Control (e.g., Mupirocin) |
Experimental Protocols
Murine Full-Thickness Excisional Wound Infection Model
This protocol describes the creation of a full-thickness excisional wound in mice, followed by bacterial infection and topical treatment.
Materials:
-
8-12 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hair clippers and depilatory cream
-
Surgical scrubs (e.g., povidone-iodine, chlorhexidine)
-
Sterile surgical instruments (scissors, forceps)
-
6-mm biopsy punch
-
Bacterial culture (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, Pseudomonas aeruginosa)
-
This compound formulation (e.g., 0.5% and 1% in a suitable vehicle)
-
Vehicle control
-
Positive control (e.g., 2% Mupirocin ointment)
-
Occlusive dressing (e.g., Tegaderm™)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a vaporized anesthetic or an intraperitoneal injection of a ketamine/xylazine cocktail.[1]
-
Hair Removal and Sterilization: Shave the dorsal surface of the mouse and apply a depilatory cream for complete hair removal. Clean the area with surgical scrubs.
-
Wound Creation: Create a 6-mm full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch.[1]
-
Infection: Inoculate the wound with a specific concentration of bacteria (e.g., 1 x 10^7 CFU of MRSA) suspended in a small volume of sterile PBS.[1]
-
Treatment Application: After a set period to allow for infection establishment (e.g., 24 hours), topically apply the this compound formulation, vehicle control, or positive control to the wound.
-
Dressing: Cover the wound with an occlusive dressing to prevent contamination and maintain a moist environment.[1]
-
Post-Operative Care: Administer analgesics as required and monitor the animals daily for signs of distress.
-
Data Collection:
-
Wound Area Measurement: Trace the wound margins or use a digital caliper to measure the wound area at specified time points (e.g., days 0, 3, 7, 10, and 14).
-
Bacterial Load Quantification: At the end of the experiment, euthanize the animals, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on appropriate agar plates.
-
Histological Analysis of Wound Tissue
Histological examination provides insights into the quality of wound healing, including re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Procedure:
-
Tissue Collection: Excise the entire wound, including a margin of surrounding healthy skin, at the end of the study.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 5-µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Microscopic Examination: Evaluate the sections for:
-
Re-epithelialization: The extent of new epithelial tissue coverage over the wound bed.
-
Granulation Tissue Formation: The presence and maturity of new connective tissue and blood vessels.
-
Inflammatory Cell Infiltration: The number of neutrophils and macrophages in the wound site.
-
Collagen Deposition: The density and organization of collagen fibers.
-
Potential Signaling Pathways
The wound healing process is a complex interplay of various signaling pathways. While the specific effects of this compound on these pathways are yet to be elucidated, understanding the key players is crucial for mechanistic studies.
Proposed Antibacterial Mechanism of this compound
Based on the general mechanism of amine oxides and lauric acid, this compound may exert its antibacterial effect by disrupting the bacterial cell membrane.
Caption: Proposed mechanism of this compound's antibacterial action.
Key Signaling Pathways in Wound Healing
The following diagrams illustrate major signaling pathways that regulate the different phases of wound healing. Future studies could investigate the modulatory effects of this compound on these pathways.
Caption: Overview of the phases of wound healing.
Caption: The PI3K/AKT signaling pathway in wound healing.
References
Application Notes and Protocols for Testing Laurixamine Efficacy on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This increased tolerance is attributed to the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other resistance mechanisms. Laurixamine, a novel amine-based compound, has emerged as a potential candidate for combating biofilm-associated infections. These application notes provide a detailed protocol for evaluating the efficacy of this compound against bacterial biofilms, encompassing methods for determining its minimum biofilm eradication concentration (MBEC), quantifying biofilm biomass and viability, and visualizing its effects on biofilm structure.
Core Experimental Protocols
This section outlines the detailed methodologies for the key experiments to assess the anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC assay is a high-throughput method to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3][4]
Materials:
-
MBEC™ Assay plates (or equivalent 96-well plate with peg lid)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 15442, Staphylococcus aureus ATCC 6538)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Recovery medium (e.g., TSB)
-
Microplate reader
-
Sonicator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Biofilm Formation:
-
This compound Challenge:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a new 96-well plate (the "challenge plate"). Include a growth control (no this compound) and a sterility control (no bacteria).
-
Carefully remove the peg lid from the biofilm formation plate and rinse the pegs by immersing them in a 96-well plate containing PBS to remove planktonic bacteria.
-
Transfer the peg lid to the challenge plate.
-
Incubate at 37°C for the desired contact time (e.g., 24 hours).
-
-
Biofilm Recovery and Viability Assessment:
-
After the challenge, remove the peg lid and rinse the pegs again in PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of recovery medium per well (the "recovery plate").
-
Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm from the pegs into the recovery medium.[5][6]
-
Remove the peg lid and cover the recovery plate with a standard lid.
-
Incubate the recovery plate at 37°C for 24 hours.
-
-
MBEC Determination:
-
Following incubation, measure the optical density (OD) of the wells in the recovery plate at 600 nm using a microplate reader.
-
The MBEC is defined as the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) in the recovery plate wells.[3]
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[7][8][9][10]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
PBS
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid or absolute ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Add 180 µL of bacterial suspension (0.5 McFarland) and 20 µL of the desired concentration of this compound (or vehicle control) to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours without agitation to allow for static biofilm formation.
-
-
Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of PBS to remove loosely attached cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]
-
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.[7][8]
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
-
Protocol 3: Determination of Viable Cell Counts by Colony Forming Unit (CFU) Assay
This protocol quantifies the number of viable bacteria within a biofilm after treatment with this compound.[11][12][13][14]
Materials:
-
Biofilms grown in 96-well plates (as in Protocol 2)
-
PBS
-
Sonicator or scraper
-
Serial dilution tubes with PBS
-
Agar plates (e.g., Tryptic Soy Agar - TSA)
-
Incubator
Procedure:
-
Biofilm Disruption:
-
Following treatment with this compound and washing with PBS (as in Protocol 2, step 1), add 200 µL of PBS to each well.
-
Disrupt the biofilm by either sonication for 5-10 minutes or by vigorous scraping of the well bottom with a sterile pipette tip.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of the bacterial suspension from each well in PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates that have between 30 and 300 colonies.
-
-
Calculation:
-
Calculate the number of CFU per well using the following formula: CFU/well = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Results are often expressed as log₁₀ CFU/well.
-
Protocol 4: Visualization of Biofilm Viability and Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM with live/dead staining allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of viable and non-viable cells.[15][16][17][18][19][20]
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
This compound solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or equivalent) containing SYTO® 9 and propidium iodide
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a petri dish) for 24-48 hours.
-
Treat the biofilms with the desired concentration of this compound for the specified contact time.
-
-
Staining:
-
Carefully remove the treatment solution and gently rinse the biofilm with sterile water or PBS.
-
Prepare the staining solution by mixing SYTO® 9 and propidium iodide according to the manufacturer's instructions (typically 3 µL of each dye per 1 mL of sterile water).[18]
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.[15][17]
-
-
Microscopy:
-
Gently rinse off the excess stain.
-
Mount the sample on the confocal microscope.
-
Acquire z-stack images using appropriate laser excitation and emission filters for SYTO® 9 (green, live cells) and propidium iodide (red, dead cells).
-
-
Image Analysis:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | This compound MBEC (µg/mL) |
| P. aeruginosa ATCC 15442 | |
| S. aureus ATCC 6538 | |
| Clinical Isolate 1 |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biofilm Inhibition |
| 0 (Control) | 0 | |
| X | ||
| Y | ||
| Z |
Table 3: Effect of this compound on Biofilm Viability (CFU Assay)
| This compound Conc. (µg/mL) | Mean log₁₀ CFU/well ± SD | Log Reduction |
| 0 (Control) | 0 | |
| X | ||
| Y | ||
| Z |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. 2.4. Biofilm Assay and Determination of Minimum Biofilm Eradication Concentration (MBEC) [bio-protocol.org]
- 4. innovotech.ca [innovotech.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. hielscher.com [hielscher.com]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Crystal Violet Biofilm Assay [bio-protocol.org]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. static.igem.org [static.igem.org]
- 11. Frontiers | Adaptation of the Start-Growth-Time Method for High-Throughput Biofilm Quantification [frontiersin.org]
- 12. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colony-forming unit - Wikipedia [en.wikipedia.org]
- 14. ProtocolsCFUCounts < Lab < TWiki [barricklab.org]
- 15. Live and dead bacterial cell staining [bio-protocol.org]
- 16. 4.5. Live/Dead Bacteria Staining [bio-protocol.org]
- 17. 2.11. Confocal Laser Scan Microscopy (CLSM) Analysis [bio-protocol.org]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 20. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laurixamine Topical Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of topical delivery systems for Laurixamine. The included protocols are intended to serve as a guide for the development and characterization of novel this compound formulations.
Physicochemical Properties and Excipient Compatibility
A thorough understanding of the physicochemical properties of this compound and its compatibility with various excipients is fundamental to developing a stable and effective topical product. While specific data for this compound is not extensively available in public literature, data for structurally similar long-chain alkylamines, such as Dodecylamine (Laurylamine), can provide valuable insights for initial formulation design.
Table 1: Physicochemical Properties of Dodecylamine (Laurylamine) as a Surrogate for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₇N | [1] |
| Molar Mass | 185.35 g/mol | [1] |
| Melting Point | 27-29 °C | [1] |
| Boiling Point | 247-249 °C | [1] |
| Water Solubility | 78 mg/L (25 °C) | [1] |
| Appearance | White waxy solid |[1] |
Excipient Compatibility Considerations:
Topical formulations contain a variety of excipients to achieve the desired physical properties and enhance drug delivery. For amine-containing active pharmaceutical ingredients (APIs) like this compound, careful excipient selection is crucial to avoid instabilities.
-
Maillard Reaction: this compound, as a primary amine, is susceptible to the Maillard reaction with reducing sugars (e.g., lactose, dextrose) that may be present as impurities in some excipients. This can lead to degradation of the API and discoloration of the product.[2]
-
Ionic Interactions: Incompatibilities can arise from interactions with certain excipients. For instance, some active ingredients have shown incompatibility with magnesium stearate.[3]
-
pH and Stability: The pH of the formulation can significantly impact the stability and solubility of an amine-containing drug. The pKa of the drug should be considered when selecting buffering agents and determining the target pH of the formulation.
Table 2: Representative Topical Formulation Compositions
The following are examples of common topical formulations. The concentrations of excipients can be adjusted to achieve the desired characteristics for a this compound-containing product.
A) Oil-in-Water (O/W) Cream
| Ingredient | Function | Concentration (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Cetostearyl Alcohol | Stiffening agent, Emollient | 5.0 - 15.0 |
| White Soft Paraffin | Emollient, Occlusive | 10.0 - 20.0 |
| Liquid Paraffin | Emollient | 5.0 - 10.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 5.0 - 15.0 |
| Cetomacrogol 1000 | Emulsifying Agent | 1.0 - 5.0 |
| Benzyl Alcohol | Preservative | 0.5 - 1.0 |
| Purified Water | Vehicle | q.s. to 100 |
B) Hydrogel
| Ingredient | Function | Concentration (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 2.0 |
| Propylene Glycol | Humectant, Co-solvent | 10.0 - 20.0 |
| Triethanolamine | Neutralizing Agent | q.s. to desired pH |
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| Purified Water | Vehicle | q.s. to 100 |
C) Microemulsion
| Ingredient | Function | Concentration (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Isopropyl Myristate | Oil Phase | 5.0 - 15.0 |
| Tween 80 | Surfactant | 10.0 - 30.0 |
| Propylene Glycol | Co-surfactant | 10.0 - 20.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Experimental Protocols
Protocol for In Vitro Release Testing (IVRT)
This protocol describes the determination of the in vitro release rate of this compound from a semi-solid topical formulation using a vertical diffusion cell (Franz cell) apparatus.[4][5]
Objective: To assess the rate at which this compound is released from the formulation.
Apparatus and Materials:
-
Vertical diffusion cells (Franz cells)
-
Water bath with circulator and heater
-
Magnetic stirrers
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent like ethanol to ensure sink conditions)
-
Syringes and needles for sampling
-
HPLC system for analysis
-
This compound topical formulation
-
This compound reference standard
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Apparatus Setup:
-
Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with a known volume of pre-warmed (32 ± 1 °C) receptor medium.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in the water bath maintained at 32 ± 1 °C and allow the system to equilibrate for at least 30 minutes. Ensure constant stirring of the receptor medium (e.g., 600 rpm).
-
-
Sample Application:
-
Accurately weigh and apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly onto the surface of the membrane in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated stability-indicating HPLC method (see Protocol 2.3).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of this compound released per unit area against the square root of time.
-
The slope of the linear portion of the plot represents the release rate.
-
Protocol for In Vitro Skin Permeation Study
This protocol outlines the procedure for assessing the permeation of this compound through an excised skin membrane using a Franz diffusion cell.
Objective: To determine the rate and extent of this compound permeation through the skin.
Apparatus and Materials:
-
Vertical diffusion cells (Franz cells)
-
Water bath with circulator and heater
-
Magnetic stirrers
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a suitable co-solvent)
-
Syringes and needles for sampling
-
HPLC system for analysis
-
This compound topical formulation
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline for 30 minutes before mounting.
-
-
Apparatus Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Follow the setup procedure as described in Protocol 2.1, ensuring the system is maintained at 32 ± 1 °C to mimic skin surface temperature.
-
-
Sample Application:
-
Apply a finite dose of the this compound formulation to the stratum corneum.
-
-
Sampling and Analysis:
-
Follow the sampling and analysis procedures as described in Protocol 2.1. Sampling times may be extended (e.g., up to 24 hours) to adequately characterize permeation.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The lag time (t_lag) can be determined by extrapolating the linear portion of the curve to the x-axis.
-
Table 3: Representative In Vitro Skin Permeation Data for Dodecylamine
This table presents example data for the permeation of dodecylamine, a surrogate for this compound, from a matrix-type transdermal delivery system. This data can serve as a benchmark for formulation development.
| Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Reference |
| Hairless Mouse Skin | ~11.21 | [5] |
| Rat Skin | Not specified, but lower than mouse | [5] |
| Human Cadaver Skin | 5.74 | [5] |
Protocol for Stability-Indicating HPLC Assay
This protocol provides a framework for developing a stability-indicating HPLC method for the quantification of this compound in topical formulations. This method should be able to separate this compound from its degradation products and formulation excipients.
Objective: To develop a validated analytical method to accurately quantify this compound and its degradation products over time under various stress conditions.
Apparatus and Materials:
-
HPLC system with a UV or diode array detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a gradient of acetonitrile and a buffer like ammonium acetate)
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)
-
Topical formulation placebo
Procedure:
-
Method Development and Optimization:
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a DAD.
-
Column and Mobile Phase Selection: Screen different C18 columns and mobile phase compositions (e.g., varying the organic modifier, buffer pH, and gradient) to achieve optimal separation of this compound from potential degradants and excipient peaks.
-
Derivatization (Optional): If this compound lacks a strong chromophore, pre-column derivatization with an agent like dansyl chloride can be employed to enhance UV detection.[6]
-
-
Forced Degradation Studies:
-
Subject solutions of this compound and the this compound-containing formulation to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat at 60 °C, and exposure to UV light) to generate degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, placebo components, and other potential interferences.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking the placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) are introduced.
-
-
Stability Sample Analysis:
-
Store the this compound topical formulation under specified long-term and accelerated stability conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
At predetermined time points, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
-
Proposed Mechanism of Action and Experimental Workflow
The antimicrobial activity of long-chain alkylamines like this compound is believed to involve the disruption of the bacterial cell membrane and interference with cellular signaling pathways. One proposed mechanism involves the interaction with G-protein coupled receptors (GPCRs) and the subsequent modulation of phospholipase C (PLC) activity, leading to a cascade of downstream effects that compromise cell viability.
Caption: Proposed signaling pathway for this compound's antimicrobial action.
Caption: Experimental workflow for topical this compound formulation development.
References
Application Notes and Protocols for Laurixamine Experiments
Introduction
Laurixamine, a long-chain alkoxypropylamine, is a topical anti-infective agent. While its precise mechanism of action is not fully elucidated, its chemical structure suggests a potential interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell death in susceptible microorganisms. In eukaryotic cells, the effects of this compound are of interest to understand its cytotoxicity profile and potential modulation of cellular signaling pathways. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare and conduct cell culture experiments for the investigation of this compound.
Hypothetical Mechanism of Action
Due to its amphipathic nature, this compound is hypothesized to intercalate into the lipid bilayer of cell membranes. This insertion may disrupt membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components. At higher concentrations, this can result in cytotoxicity. Furthermore, membrane stress induced by this compound could potentially trigger intracellular signaling cascades, such as those involved in inflammation and cell survival, including the NF-κB, PI3K-Akt, and MAPK pathways.
Experimental Protocols
Cell Line Selection and Maintenance
Recommended Cell Lines:
-
Human Keratinocytes (e.g., HaCaT): An immortalized human keratinocyte line, relevant for topical applications.
-
Human Dermal Fibroblasts (HDF): Primary cells that represent a key component of the dermis.
-
A relevant bacterial strain (e.g., Staphylococcus aureus): For antimicrobial efficacy testing (protocol not detailed here).
Culture Media:
-
HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HDF: Fibroblast Growth Medium.
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired working concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that is toxic to mammalian cells.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., HaCaT)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Remove the old medium from the cells and replace it with 100 µL of the prepared this compound dilutions or control media.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Pathway Activation
This protocol assesses the effect of this compound on the activation of key signaling proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Table 1: Cytotoxicity of this compound on HaCaT cells (IC50 values)
| Incubation Time | IC50 (µM) |
| 24 hours | 55.2 |
| 48 hours | 38.5 |
| 72 hours | 25.1 |
Table 2: Recommended this compound Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) |
| Cytotoxicity Screening | 0.1 - 100 |
| Signaling Pathway Analysis | 1 - 20 (non-toxic range) |
| Antimicrobial Efficacy (MIC) | 0.5 - 50 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cell culture preparation and analysis.
Hypothetical Signaling Pathway Activation by this compound
Application Note: Quantitative Analysis of Laurixamine in Tissue Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Laurixamine, a small molecule drug, in tissue samples.[1] this compound is a primary aliphatic amine with the molecular formula C15H33NO.[2][3] Due to its chemical nature, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for its accurate quantification in complex biological matrices like tissue. The protocol described herein covers tissue homogenization, protein precipitation, and solid-phase extraction for sample cleanup, followed by LC-MS/MS analysis. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug distribution studies.
Introduction
This compound is a small molecule of interest in pharmaceutical development.[1] Accurate determination of its concentration in various tissues is crucial for understanding its absorption, distribution, metabolism, and elimination (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for quantifying small molecules in complex biological samples.[4][5] This protocol outlines a robust and reproducible workflow for the extraction and quantification of this compound from tissue samples. The chemical properties of this compound, such as its basic nature, are considered in the selection of extraction and chromatographic conditions.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C15H33NO | [2][3] |
| Molecular Weight | 243.43 g/mol | [3] |
| Chemical Class | Primary Aliphatic Amine | [6] |
| Monoisotopic Mass | 243.26 Da | [1] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissue types and instrumentation.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar primary amine)
-
LC-MS/MS grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (FA)
-
Ammonium hydroxide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mixed-mode cation exchange solid-phase extraction (SPE) cartridges
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Centrifuge
-
Analytical balance
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spiking Solutions: Use the working standard solutions to spike blank tissue homogenate to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in methanol at a fixed concentration (e.g., 100 ng/mL).
Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume (w/v) of cold PBS (e.g., 300 µL).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep samples on ice during this process.[7]
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Caption: Experimental workflow for this compound quantification.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate. |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and the IS. A precursor ion ([M+H]+) and at least two product ions should be identified for each analyte. |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 244.3 | (To be determined) | (To be determined) |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Data Analysis
-
Calibration Curve: A linear calibration curve of the peak area ratio (this compound/IS) versus the nominal concentration of the calibration standards should be generated using a weighted (1/x²) linear regression.
-
Quantification: The concentration of this compound in the QC and unknown tissue samples is determined from the calibration curve.
-
Acceptance Criteria: The accuracy and precision of the assay should be within ±15% (±20% for the lower limit of quantification, LLOQ).
Signaling Pathway
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.
Caption: this compound's unknown signaling pathway.
Conclusion
The protocol described in this application note provides a reliable framework for the quantitative analysis of this compound in tissue samples using LC-MS/MS. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to accurate and precise results. This methodology can be adapted and validated for various tissue types to support preclinical and clinical studies of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 6. Dodecylamine | 124-22-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note: Laurixamine Antimicrobial Susceptibility Testing Using the Kirby-Bauer Disk Diffusion Assay
Introduction
Laurixamine is a topical anti-infective agent with potential broad-spectrum antimicrobial activity.[1] This application note provides a detailed protocol for determining the antimicrobial susceptibility of various microorganisms to this compound using the standardized Kirby-Bauer disk diffusion method.[2][3][4][5] This method is a simple, cost-effective, and reliable technique for assessing the efficacy of antimicrobial agents.[2][4] The principle of the Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated disk through an agar medium, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[2][6] The diameter of this zone of inhibition is then measured to determine the organism's susceptibility.[2][7]
This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial compounds.
Principle of the Method
A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[3][5] Paper disks impregnated with a known concentration of this compound are then placed on the agar surface. The plate is incubated under standardized conditions. During incubation, the this compound diffuses from the disk into the agar, creating a concentration gradient.[6] If the microorganism is susceptible to this compound, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk.[6][7] The diameter of this zone is proportional to the susceptibility of the microorganism to this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Forceps
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
Experimental Protocol
Preparation of this compound Disks
As commercially prepared this compound disks may not be available, they can be prepared in-house.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, ethanol, or dimethyl sulfoxide [DMSO]). The choice of solvent should be based on the solubility of this compound and should be tested for any intrinsic antimicrobial activity.
-
Disk Impregnation: Aseptically apply a precise volume (typically 10-20 µL) of the this compound solution onto sterile blank paper disks to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).
-
Drying: Allow the disks to dry completely in a sterile environment before use.
-
Storage: Store the prepared disks in a desiccated, dark container at 2-8°C.
Inoculum Preparation
-
From a pure, overnight culture of the test microorganism, select 3-5 well-isolated colonies.[8]
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the suspension to ensure it is homogenous.[8]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[3][5][8] This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[5][8]
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[3]
-
Remove excess fluid by pressing the swab against the inside of the tube.[8]
-
Streak the swab evenly over the entire surface of the MHA plate to obtain a uniform lawn of growth. This is typically achieved by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[5]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[3]
Application of Disks
-
Using sterile forceps, aseptically place the prepared this compound disks and standard control antibiotic disks onto the inoculated agar surface.[7]
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.
-
Gently press each disk to ensure complete contact with the agar surface.[2]
Incubation
-
Invert the plates and incubate them at 35 ± 2°C for 16-18 hours in an ambient air incubator.[2]
Interpretation of Results
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers or a ruler.[3] Measurements should be taken from the back of the plate against a dark, non-reflective background.[3]
-
Record the zone diameters for this compound and the control antibiotics.
-
Compare the zone diameters of the control antibiotics with the established quality control ranges to ensure the validity of the test.
Data Presentation
Since there are no established CLSI or EUCAST interpretive criteria for this compound, the results should be recorded as the mean zone diameter of inhibition in millimeters. Data can be presented as follows:
Table 1: Zone Diameters of Inhibition for this compound and Control Antibiotics against Quality Control Strains
| Microorganism | This compound (30 µg) Zone Diameter (mm) | Control Antibiotic 1 (Name, Conc.) Zone Diameter (mm) | Control Antibiotic 2 (Name, Conc.) Zone Diameter (mm) |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 |
Table 2: Antimicrobial Activity of this compound against Various Clinical Isolates
| Isolate ID | Microorganism | This compound (30 µg) Zone Diameter (mm) |
Experimental Workflow
Caption: Workflow of the Kirby-Bauer disk diffusion assay for this compound.
Signaling Pathway (Mechanism of Action)
While the precise signaling pathways are not fully elucidated, this compound belongs to the family of amine oxides, which are known to exert their antimicrobial effect primarily through the disruption of microbial cell membranes.[9] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of action of this compound on bacterial cells.
Conclusion
The Kirby-Bauer disk diffusion assay is a fundamental and valuable method for assessing the in vitro antimicrobial activity of this compound. Adherence to standardized procedures is critical for obtaining reproducible and reliable results. While this application note provides a comprehensive protocol, further studies are warranted to establish standardized interpretive criteria for this compound against a wide range of clinically relevant microorganisms. This will be crucial for its potential development and application as a therapeutic agent.
References
- 1. GSRS [precision.fda.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. asm.org [asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 7. KIRBY-BAUER TEST – Hands On Microbiology [open.maricopa.edu]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Nano-emulsion for Laurixamine Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laurixamine, a quaternary ammonium compound, shows promise as an active pharmaceutical ingredient (API). However, its delivery can be optimized to enhance its therapeutic efficacy. Nano-emulsions are advanced drug delivery systems that can improve the solubility, stability, and bioavailability of various therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the development and characterization of a stable oil-in-water (O/W) nano-emulsion for the effective delivery of this compound.
Nano-emulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nanometers.[4][5] Their small droplet size provides a large surface area, which can lead to increased absorption and bioavailability of the encapsulated drug.[2][3] Furthermore, nano-emulsions can protect the API from degradation, allow for controlled release, and can be formulated for various administration routes, including topical, oral, and parenteral.[2][6]
Mechanism of Action of this compound (as a Quaternary Ammonium Compound)
This compound is classified as a quaternary ammonium compound (QAC). The primary antimicrobial mechanism of QACs involves the disruption of microbial cell membranes. The positively charged quaternary ammonium headgroup of the this compound molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[4][7] This interaction leads to the insertion of the hydrophobic tail of the molecule into the lipid bilayer, causing membrane disorganization, increased permeability, and eventual cell lysis.[7][8] Some studies on QACs have also suggested the induction of apoptosis through caspase-3 dependent pathways and the generation of reactive oxygen species (ROS).[9]
Hypothesized Signaling Pathway for this compound-Induced Cell Death
Caption: Hypothesized signaling pathway of this compound leading to bacterial cell death.
Experimental Protocols
Materials
-
Active Pharmaceutical Ingredient: this compound
-
Oil Phase: Medium-chain triglycerides (MCT), Oleic acid, or other suitable oil.
-
Aqueous Phase: Ultrapure water
-
Surfactant: Polysorbate 80 (Tween 80), Lecithin, or other non-ionic surfactant.
-
Co-surfactant: Propylene glycol, Ethanol, or other suitable co-surfactant.
Protocol 1: Formulation of this compound Nano-emulsion
This protocol describes the preparation of an oil-in-water (O/W) nano-emulsion using a high-pressure homogenization method.
Workflow for Nano-emulsion Formulation
Caption: Workflow for the formulation of this compound nano-emulsion.
-
Preparation of Oil and Aqueous Phases:
-
Prepare the oil phase by mixing the selected oil (e.g., MCT) with the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene glycol) in a sterile beaker.
-
Prepare the aqueous phase by adding ultrapure water to a separate sterile beaker.
-
-
Dissolving this compound:
-
Disperse the accurately weighed this compound powder into the oil phase.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
-
Formation of Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase while continuously stirring at a moderate speed (e.g., 500 rpm) using a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Homogenize the emulsion for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi) to reduce the droplet size to the nano-range.
-
-
Collection and Storage:
-
Collect the resulting nano-emulsion in a sterile container.
-
Store the nano-emulsion at 4°C for further characterization.
-
Protocol 2: Characterization of the Nano-emulsion
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are crucial for determining the quality and stability of the nano-emulsion.
-
Sample Preparation: Dilute the nano-emulsion sample with ultrapure water to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Measurement:
-
Equilibrate the instrument to 25°C.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
For particle size and PDI, perform the measurement in triplicate. The PDI value should ideally be below 0.3, indicating a narrow and uniform droplet size distribution.
-
For zeta potential, use a folded capillary cell and perform the measurement in triplicate. A zeta potential value of ±30 mV is generally considered sufficient for good physical stability.[7]
-
3.3.2. Morphological Analysis
Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the nano-emulsion droplets.
-
Sample Preparation: Place a drop of the diluted nano-emulsion onto a carbon-coated copper grid and allow it to air dry.
-
Staining (Optional): Negative staining with a solution like phosphotungstic acid can be used to enhance contrast.
-
Imaging: Observe the sample under a transmission electron microscope at an appropriate magnification.
Protocol 3: Stability Studies
3.4.1. Long-Term Stability
-
Storage Conditions: Store the nano-emulsion samples in sealed glass vials at different temperatures: 4°C (refrigerated) and 25°C (room temperature).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, measure the particle size, PDI, and zeta potential as described in Protocol 2. Also, visually inspect the samples for any signs of phase separation, creaming, or sedimentation.
3.4.2. Accelerated Stability
-
Storage Conditions: Store the nano-emulsion samples at an elevated temperature, typically 40°C ± 2°C, in a stability chamber.
-
Time Points: Analyze the samples at shorter time intervals (e.g., 0, 1, 2, and 4 weeks).
-
Analysis: Perform the same analysis as for long-term stability.
Protocol 4: In Vitro Drug Release Study
This protocol uses a dialysis bag method to evaluate the release profile of this compound from the nano-emulsion.
-
Apparatus: Use a dialysis bag with a suitable molecular weight cut-off (e.g., 8-14 kDa).
-
Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Accurately measure a known volume of the this compound nano-emulsion and place it inside the dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of the release medium.
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Quantify the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 5: Cell Viability (Cytotoxicity) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the nano-emulsion formulation.
-
Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes or NIH3T3 fibroblasts) in a 96-well plate at a specific density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound nano-emulsion and a blank nano-emulsion (without the drug). Include a positive control (e.g., Triton X-100) and a negative control (cells with media only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Characterization of this compound Nano-emulsion Formulations
| Formulation Code | Oil Phase (%) | Surfactant (%) | Co-surfactant (%) | This compound (mg/mL) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| LNE-1 | 10 | 15 | 5 | 1 | |||
| LNE-2 | 10 | 20 | 5 | 1 | |||
| LNE-3 | 15 | 15 | 5 | 1 |
SD: Standard Deviation
Table 2: Long-Term Stability Study of Optimized this compound Nano-emulsion (LNE-X) at 4°C
| Time (Months) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Visual Appearance |
| 0 | Clear, transparent | |||
| 1 | Clear, transparent | |||
| 3 | Clear, transparent | |||
| 6 | Clear, transparent |
Table 3: Cumulative In Vitro Release of this compound from Nano-emulsion
| Time (hours) | Cumulative Release (%) ± SD |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 |
Table 4: Cell Viability of Different Cell Lines Treated with this compound Nano-emulsion
| Concentration (µg/mL) | Cell Viability (%) ± SD (HaCaT) | Cell Viability (%) ± SD (NIH3T3) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Conclusion
These application notes and protocols provide a comprehensive framework for the development and characterization of a stable this compound nano-emulsion. By following these detailed methodologies, researchers can formulate and evaluate a promising drug delivery system for this compound, potentially enhancing its therapeutic efficacy. The provided data tables offer a structured approach to presenting experimental results for clear interpretation and comparison. The successful development of a stable and effective this compound nano-emulsion has the potential to significantly improve its clinical utility.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. agritechem.com [agritechem.com]
- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Lauricidin® (Laurixamine) in the Management of Infected Burn Wounds
Abstract
Burn wounds are highly susceptible to microbial colonization, which can lead to severe infections, delayed healing, and increased morbidity and mortality.[1][2] The rise of antibiotic-resistant bacteria further complicates treatment.[1][3] Lauric acid, a medium-chain fatty acid, and its derivative monolaurin (often referred to by the brand name Lauricidin®), have demonstrated significant antimicrobial, anti-inflammatory, and regenerative properties, making them promising candidates for the topical treatment of infected burn wounds.[1][3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of lauric acid-based compounds (herein referred to as Laurixamine as a conceptual therapeutic agent) in this context.
Introduction
Infection is a primary cause of death in burn patients, with bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli being common culprits.[1][2] Lauric acid has shown a strong inhibitory effect against Gram-positive bacteria like S. aureus and satisfactory inhibition of E. coli.[1][2] While its effect on P. aeruginosa is more variable and often requires higher concentrations, its overall antimicrobial spectrum and regenerative effects present a compelling case for its use in wound care.[1][2][3] This document outlines the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for the preparation and application of this compound formulations for treating infected burn wounds in a research setting.
Mechanism of Action
The therapeutic effects of this compound in infected burn wounds are multifactorial, encompassing antimicrobial, anti-inflammatory, and wound healing activities.
Antimicrobial Action
The primary antimicrobial mechanism of lauric acid and its monoglyceride form, monolaurin, involves the disruption of the bacterial cell membrane.[6][7][8][9][10] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[7][9] This mechanism is particularly effective against lipid-coated bacteria.[6]
Anti-inflammatory and Wound Healing Pathways
Lauric acid has been shown to modulate inflammatory responses. It can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by mediating signaling pathways like TLR4/MyD88.[5][11] Furthermore, lauric acid may promote wound healing by enhancing collagen synthesis and accelerating re-epithelialization.[4] It is also suggested that lauric acid can upregulate the expression of β-defensin-2, an antimicrobial peptide in the skin, enhancing the innate immune defense.[12]
Data Presentation: Antimicrobial Efficacy of Lauric Acid
The following tables summarize the quantitative data from studies on the antimicrobial effects of lauric acid against common burn wound pathogens.
Table 1: In Vitro Antimicrobial Activity of Lauric Acid
| Microorganism | Lauric Acid Concentration | Result | Reference |
| Staphylococcus aureus | 20% w/w in ointment base | Strongest inhibitory effect | [1][2] |
| Staphylococcus aureus | 156 µg/mL (MIC) | Retarded growth rate | [8] |
| Escherichia coli | 20% w/w in ointment base | Satisfactory zones of inhibition | [1][2] |
| Pseudomonas aeruginosa | Pure lauric acid | Growth inhibition observed | [1][2] |
| Propionibacterium acnes | MIC values >15 times lower than Benzoyl Peroxide | Strong antimicrobial activity | [13] |
Table 2: Efficacy of Lauric Acid in Different Ointment Bases
| Ointment Base | 10% w/w Lauric Acid | 20% w/w Lauric Acid | Reference |
| Anhydrous Eucerin DAB | Effective | More pronounced effect | [1][2] |
| Anhydrous Eucerin II | Effective | More pronounced effect | [1][2] |
| Hydrophilic Vaseline | No effect on bacteria | More pronounced effect | [1][2] |
| White Vaseline | More pronounced effect | Less effective than 10% | [1][2] |
| Lekobaza | Effective | More pronounced effect | [1][2] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound ointment and its application in an in vivo model of infected burn wounds.
Protocol for Preparation of this compound Ointment (20% w/w)
Materials:
-
Lauric acid (pure)
-
Anhydrous Eucerin DAB (or other suitable ointment base)
-
Sterile glass beakers
-
Heating magnetic stirrer
-
Sterile spatulas
-
Weighing balance
Procedure:
-
Weigh 20g of pure lauric acid and 80g of the anhydrous Eucerin ointment base.
-
In a sterile glass beaker, gently heat the ointment base on a heating magnetic stirrer to a molten state (approximately 60-70°C).
-
Gradually add the lauric acid to the molten base while continuously stirring to ensure uniform distribution.
-
Continue stirring until the lauric acid is completely dissolved and the mixture is homogenous.
-
Remove the beaker from the heat and allow the ointment to cool down to room temperature with occasional stirring to maintain homogeneity.
-
Store the prepared this compound ointment in a sterile, airtight container at 4°C until use.
Protocol for In Vivo Infected Burn Wound Model (Rat)
Materials:
-
Wistar rats (male, 200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric shaver
-
Standardized burn-inducing device (e.g., brass rod heated in boiling water)
-
Bacterial suspension of S. aureus (e.g., 1 x 10⁸ CFU/mL)
-
Prepared this compound ointment (20% w/w)
-
Control ointment (ointment base without lauric acid)
-
Positive control (e.g., commercial silver sulfadiazine cream)
-
Sterile dressings
-
Biopsy punch (4mm)
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the rat and shave a 2x2 cm area on its dorsum.
-
Burn Induction: Create a full-thickness burn by applying the heated brass rod to the shaved area for 10 seconds.
-
Infection: Immediately after the burn injury, topically apply 100 µL of the S. aureus suspension onto the wound surface.
-
Treatment Application: 24 hours post-infection, divide the rats into three groups:
-
Group A: Topical application of this compound ointment (20% w/w).
-
Group B: Topical application of the control ointment base.
-
Group C: Topical application of silver sulfadiazine cream.
-
-
Apply the respective treatments once daily and cover the wound with a sterile dressing.
-
Wound Assessment:
-
Wound Contraction: Measure the wound area on days 3, 7, 14, and 21 post-burn.
-
Bacterial Load: On days 3, 7, and 14, collect a 4mm biopsy from the wound, homogenize it in sterile saline, and perform serial dilutions for CFU counting on TSA plates.
-
Histopathology: On day 21, euthanize the animals and collect the entire wound tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Visualizations
Signaling Pathways
References
- 1. The Effect of Lauric Acid on Pathogens Colonizing the Burn Wound: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study: Lauric Acid from Coconut Oil Proves a Promising Weapon in the Fight Against Antibiotic Resistant Infection with Severe Burns [healthimpactnews.com]
- 4. Lauric acid-loaded biomimetic, biocompatible, and antioxidant jelly fig (Ficus awkeotsang Makino) pectin hydrogel accelerates wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Lauric Acid Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Insect Derived Lauric Acid as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario [frontiersin.org]
- 13. Antimicrobial Property of Lauric Acid Against Propionibacterium acnes: Its Therapeutic Potential for Inflammatory Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Laurixamine Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Laurixamine concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new in vitro assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical strategy involves a logarithmic dilution series. Often, in vitro tests are performed at concentrations around and above the anticipated plasma peak concentrations (Cmax) if such data is available from in vivo studies.[1] A common starting point for screening a new compound is in the micromolar range, for example, from 0.01 µM to 100 µM. For compounds with unknown activity, a wider range might be necessary to identify the active window.
Q2: How can I determine the optimal this compound concentration for my specific cell line and assay?
A2: The optimal concentration is dependent on the cell type, assay duration, and the specific biological question being addressed. To determine this, a dose-response experiment is essential. You should perform a cytotoxicity assay (e.g., MTT, LDH, or Neutral Red Uptake) to first establish the concentration range that is non-toxic. Subsequently, for functional assays, you would test a range of non-toxic concentrations to find the one that gives the desired biological effect.
Q3: What is the potential mechanism of action for this compound?
A3: While the specific mechanism of this compound is not well-documented in publicly available literature, its structure as a lipophilic amine suggests it may behave as a cationic amphiphilic drug (CAD). Such compounds are known to accumulate in acidic organelles like lysosomes, a process referred to as lysosomal trapping.[2][3][4] This can lead to various cellular effects, including phospholipidosis and interference with autophagic pathways. Further investigation into lysosomal function and autophagy is a recommended starting point for elucidating this compound's mechanism of action.
Q4: Which basic in vitro assays should I start with for this compound?
A4: A logical starting point is to assess the cytotoxicity of this compound on your cell line of interest. Standard cytotoxicity assays like MTT (measures metabolic activity), LDH (measures membrane integrity), and Neutral Red Uptake (measures lysosomal integrity) are recommended.[5][6][7] These assays are relatively straightforward and will provide a foundational understanding of how this compound affects cell viability, which is crucial for designing further functional experiments.
Troubleshooting Guides
Issue: High background signal in my assay wells.
-
Question: I am observing a high background signal in my control wells (no cells or no this compound), what could be the cause?
-
Answer: High background can stem from several factors. Ensure that your assay reagents are fresh and properly prepared. Phenol red in the culture medium can sometimes interfere with colorimetric assays; consider using phenol red-free medium. Additionally, this compound itself might be reacting with the assay reagents. To test for this, include a control well with this compound in the medium but without cells.
Issue: I am not observing a clear dose-response curve.
-
Question: I have tested a range of this compound concentrations, but I don't see a typical sigmoidal dose-response curve. What should I do?
-
Answer: This could indicate that the concentration range tested is not appropriate. If you see no effect at all, you may need to test higher concentrations. Conversely, if all concentrations result in maximum effect (e.g., 100% cell death), you need to test lower concentrations. It is also possible that this compound has a narrow therapeutic window. Consider using a finer dilution series (e.g., 2-fold or 3.16-fold dilutions instead of 10-fold) to precisely identify the concentrations where toxic effects begin.[1]
Issue: My results are not reproducible between experiments.
-
Question: I am getting inconsistent results each time I run my this compound experiment. How can I improve reproducibility?
-
Answer: Reproducibility issues in cell-based assays are common and can be due to several factors.[8][9] Key areas to check are:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a uniform number of cells are seeded in each well. Uneven cell distribution can lead to significant variability.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are well-mixed.
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay steps.
-
Issue: My untreated control cells show poor viability.
-
Question: Even my cells that are not treated with this compound are showing low viability. What could be wrong?
-
Answer: Poor viability in control wells points to a general cell culture problem rather than a specific effect of this compound.[10] Check for potential microbial contamination (e.g., mycoplasma), ensure the incubator has the correct temperature and CO2 levels, and verify that the cell culture medium is not expired and has been stored correctly.
Data Presentation
Summarize your quantitative data from dose-response experiments in a structured table to facilitate analysis and comparison.
| This compound Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Positive Control |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 10 minutes if using suspension cells.[13] Carefully transfer a portion of the cell-free supernatant (e.g., 50 µl) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used.[13]
Neutral Red Uptake (NRU) Assay Protocol
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[7][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Dye Removal and Fixation: Remove the Neutral Red medium, wash the cells with PBS, and add a destain solution (e.g., 50% ethanol, 1% acetic acid in water).[7]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.
Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qualitybiological.com [qualitybiological.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [fi.promega.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Laurixamine Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Laurixamine solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound, also known as 3-(Dodecyloxy)propylamine, is a small molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C15H33NO | PubChem[1][2], precisionFDA[3] |
| Molecular Weight | 243.43 g/mol | precisionFDA[3] |
| Predicted pKa | 9.77 ± 0.10 | ChemicalBook[4] |
| Predicted XlogP | 5.1 | PubChemLite[2] |
| Water Solubility | <0.1 g/L (at 20°C) | ChemicalBook[4] |
Q2: Why is this compound poorly soluble in aqueous solutions?
This compound's poor aqueous solubility is attributed to its chemical structure. The long dodecyl carbon chain makes the molecule predominantly nonpolar and hydrophobic. While the terminal amine group can be protonated to increase polarity, the long alkyl chain's influence dominates, leading to low solubility in water.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at 2-8°C.[4]
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when dissolving this compound for experimental use.
Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS).
Cause: Due to its hydrophobic nature and high predicted XlogP, this compound has very limited solubility in aqueous solutions.
Solutions:
-
pH Adjustment: As this compound has a basic amine group (predicted pKa ≈ 9.77), its solubility in aqueous media can be increased by lowering the pH. At a pH below its pKa, the amine group will be protonated, increasing the molecule's polarity and solubility.
-
Recommendation: Prepare a stock solution in a slightly acidic buffer (e.g., pH 5.0-6.0). Titrate your working buffer with a dilute acid (e.g., 0.1 M HCl) to find the optimal pH for dissolution without compromising experimental conditions.
-
-
Co-solvents: The addition of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.
-
Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Polyethylene Glycol (PEG).
-
Recommendation: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium. Be mindful of the final co-solvent concentration, as high levels may affect cellular assays.
-
Issue 2: this compound precipitates out of solution upon dilution of a stock solution.
Cause: This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the drug has low solubility.
Solutions:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100.
-
Recommendation: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01-0.1%) before adding the this compound stock solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Recommendation: Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the this compound.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 243.43 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.24343 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a general procedure for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow the undissolved solid to settle.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method. This concentration represents the equilibrium solubility.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Putative mechanism for a topical anti-infective agent.
References
Technical Support Center: Troubleshooting Laurixamine Instability in Aqueous Solutions
Disclaimer: Specific stability data for Laurixamine is not extensively available in public literature. This guide is based on the general chemical principles governing long-chain primary amines and ethers and is intended to provide a foundational framework for troubleshooting common instability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause?
A1: Cloudiness or precipitation of this compound in aqueous solutions is often related to its limited solubility, which can be highly dependent on the pH of the solution. This compound is a primary amine, which can be protonated at acidic pH to form a more water-soluble ammonium salt. As the pH increases towards and beyond its pKa (estimated to be around 10-11 for similar primary amines), the uncharged, free base form predominates, which is significantly less soluble in water, leading to precipitation.
Troubleshooting Steps:
-
Measure the pH of your solution. A pH approaching the basic range is a likely cause.
-
Adjust the pH. Carefully acidify the solution (e.g., with HCl) to a pH well below the estimated pKa to favor the protonated, more soluble form.
-
Consider the buffer. The buffer species and ionic strength can influence the solubility of this compound.
Q2: I am observing a loss of this compound potency in my aqueous formulation over time. What degradation pathways should I consider?
A2: Loss of potency can be attributed to chemical degradation. For a molecule with this compound's structure (a primary amine and an ether linkage), the primary suspected degradation pathways are:
-
Oxidative Degradation: Primary amines are susceptible to oxidation, which can be catalyzed by light, heat, or trace metal ions. This can lead to the formation of various degradation products, including N-oxides and hydroxylamines, ultimately affecting the compound's efficacy.
-
Reaction with Formulation Excipients: Reactive excipients, or impurities within them, can react with the primary amine of this compound. For example, reducing sugars can lead to the Maillard reaction.
-
Hydrolysis of the Ether Linkage: While generally stable, the ether bond can undergo hydrolysis under extreme pH conditions (either highly acidic or basic) and elevated temperatures, cleaving the molecule.
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The pH of the solution is a critical factor influencing both the physical and chemical stability of this compound.
-
Physical Stability (Solubility): As detailed in Q1, this compound is more soluble at acidic pH due to the formation of the protonated amine.
-
Chemical Stability: The rate of certain degradation reactions can be pH-dependent. For instance, oxidative degradation pathways of amines can be influenced by pH. It is crucial to perform pH-stability studies to identify the optimal pH range for this compound's stability.
Troubleshooting Guides
Guide 1: Investigating Precipitation and Solubility Issues
This guide provides a systematic approach to diagnosing and resolving precipitation problems with this compound solutions.
Experimental Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Assessing Chemical Degradation
If a loss of potency is observed, a forced degradation study is recommended to identify potential degradation pathways and develop stability-indicating analytical methods.
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: Illustrative pH-Dependent Solubility of a this compound Analogue
| pH | Solubility (mg/mL) | Appearance |
| 4.0 | > 50 | Clear Solution |
| 6.0 | 25.5 | Clear Solution |
| 7.4 | 5.2 | Slightly Hazy |
| 8.5 | 0.8 | Cloudy Suspension |
How to reduce Laurixamine cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate Laurixamine-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures treated with this compound. What is the recommended starting concentration?
A1: High cytotoxicity is often a result of concentrations exceeding the optimal range for your specific cell line. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). As a general starting point, concentrations between 1 µM and 50 µM are often used for initial range-finding studies. The optimal concentration will vary depending on the cell type and density.
Q2: Can the duration of this compound exposure be optimized to reduce cytotoxicity?
A2: Yes, optimizing the exposure time is a critical step. Continuous exposure may not be necessary to achieve the desired biological effect and can lead to increased cell death. Consider pulsed-exposure experiments where the drug is washed out after a specific period (e.g., 4, 8, 12, or 24 hours). This can help identify the minimum exposure time required, thereby reducing off-target cytotoxic effects.
Q3: Does the cell confluency at the time of treatment affect this compound's cytotoxicity?
A3: Cell confluency can significantly impact the cellular response to a compound. We recommend seeding cells at a consistent density and treating them at a confluency of 70-80%. Cells at very low or high confluency may exhibit altered metabolic states and sensitivities to this compound.
Q4: Are there any recommended supplements that can be added to the culture medium to alleviate cytotoxicity?
A4: Supplementing the culture medium with antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, may help mitigate cytotoxicity if it is mediated by oxidative stress. Additionally, ensuring the medium is fresh and contains adequate nutrients can improve overall cell health and resilience.
Troubleshooting Guides
Issue 1: Excessive Cell Detachment and Death Post-Treatment
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range and titrate up. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to identify the optimal treatment duration. Consider a washout step to remove the compound after a defined period. |
| Sub-optimal cell health prior to treatment. | Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >90% before adding this compound.[1] |
| Solvent (e.g., DMSO) toxicity. | Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic (typically <0.5%). |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable cell seeding density. | Standardize the cell seeding protocol to ensure a consistent number of cells per well or dish for each experiment. |
| Inconsistent cell confluency at treatment. | Treat cells at the same confluency level in every experiment to ensure a comparable metabolic state. |
| Reagent variability. | Use the same batch of this compound, media, and supplements for a set of related experiments to minimize variability. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate delivery of this compound and other reagents. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric assay such as MTT or XTT.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the no-treatment control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Protocol 2: Pulsed-Exposure and Washout Experiment
This protocol is designed to assess the effect of shorter this compound exposure times on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
24-well or 48-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
-
Pulsed Treatment:
-
Treat the cells with a fixed concentration of this compound (e.g., the previously determined IC50 or a concentration known to cause some cytotoxicity).
-
At different time points (e.g., 2, 4, 8, 12, and 24 hours), perform the washout procedure for a set of wells for each time point.
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium to the wells.
-
-
Endpoint Analysis:
-
Continue to incubate all plates (including a continuous exposure control) for a total of 48 or 72 hours from the initial treatment time.
-
Assess cell viability using your preferred method (e.g., MTT, trypan blue exclusion, or live/dead staining).
-
-
Data Comparison:
-
Compare the viability of cells from the different pulsed-exposure groups to the continuous exposure group to determine if a shorter exposure can reduce cytotoxicity while maintaining the desired effect.
-
Visualizations
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for high this compound cytotoxicity.
References
Technical Support Center: Overcoming Poor Skin Penetration of Topical Laurixamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the topical delivery of Laurixamine. Given this compound's lipophilic nature and amine group, this guide focuses on strategies to enhance its penetration through the stratum corneum to reach its target site of action.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that contribute to its poor skin penetration?
This compound, with a molecular formula of C15H33NO and a molecular weight of 243.43 g/mol , is a lipophilic compound as indicated by its predicted XlogP of 5.1.[1] Its water solubility is very low, at less than 0.1 g/L.[2] While its low molecular weight is generally favorable for skin penetration, its high lipophilicity can lead to strong partitioning into the stratum corneum with subsequent slow release into the more aqueous viable epidermis. Furthermore, with a predicted pKa of 9.77, this compound's primary amine group will be predominantly protonated and positively charged at physiological pH, which can hinder its passage through the lipid-rich intercellular matrix of the stratum corneum.[3]
Q2: What are the primary strategies to enhance the topical delivery of this compound?
Enhancing the topical delivery of this compound involves a multi-pronged approach focusing on formulation and the use of penetration enhancers. Key strategies include:
-
Chemical Penetration Enhancers: Incorporating excipients that reversibly disrupt the stratum corneum barrier.[4][5]
-
Advanced Formulation Technologies: Utilizing carrier systems like liposomes, niosomes, and nanoemulsions to encapsulate this compound and facilitate its transport across the skin.[4][6]
-
pH Optimization: Adjusting the formulation pH to increase the proportion of the un-ionized form of this compound, which is more lipid-soluble and can better penetrate the stratum corneum.
-
Ion Pairing: Forming a neutral complex with an oppositely charged species to increase lipophilicity and facilitate partitioning into the stratum corneum.[7][8]
Q3: How can I select the most appropriate penetration enhancer for my this compound formulation?
The selection of a penetration enhancer should be based on its mechanism of action, compatibility with other formulation components, and the desired delivery profile. For a lipophilic drug like this compound, enhancers that disrupt the lipid bilayer of the stratum corneum can be particularly effective.
Table 1: Comparison of Chemical Penetration Enhancers for this compound
| Enhancer Class | Examples | Proposed Mechanism of Action | Potential Impact on this compound Delivery |
| Fatty Acids | Oleic Acid, Lauric Acid | Disrupts the ordered structure of stratum corneum lipids.[8] | Can increase the fluidity of the lipid matrix, facilitating the diffusion of lipophilic this compound. |
| Alcohols | Ethanol, Propylene Glycol | Acts as a solvent and can extract lipids from the stratum corneum. | Can improve the solubility of this compound in the vehicle and enhance its partitioning into the skin. |
| Surfactants | Tweens, Spans | Interacts with both lipids and proteins in the stratum corneum to increase permeability. | Can create transient pores in the stratum corneum, allowing for increased this compound penetration. |
| Terpenes | Menthol, Limonene | Disrupts the lipid packing of the stratum corneum. | Can enhance the diffusivity of this compound through the skin barrier. |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the development and evaluation of topical this compound formulations.
Issue 1: Low in vitro skin permeation of this compound.
| Possible Cause | Troubleshooting Step |
| High Lipophilicity of this compound: The drug may be retained in the lipophilic stratum corneum and not partitioning into the more aqueous viable epidermis and receptor fluid. | 1. Modify the Receptor Fluid: For in vitro permeation studies using Franz diffusion cells, consider adding a solubilizing agent like albumin or a small percentage of a non-ionic surfactant (e.g., Tween 20) to the receptor fluid to better mimic in vivo sink conditions and improve the solubility of this compound.[9] 2. Optimize the Vehicle: Develop a formulation that balances this compound's solubility and its thermodynamic activity towards the skin. Consider using co-solvents or creating a supersaturated system. |
| Ionization of this compound: The primary amine group is likely protonated at physiological pH, hindering its passage through the lipid bilayers. | 1. Adjust Formulation pH: Increase the pH of the formulation to shift the equilibrium towards the un-ionized, more lipophilic form of this compound. This should be done carefully to avoid skin irritation. 2. Investigate Ion Pairing: Formulate this compound with a lipophilic counter-ion (e.g., a fatty acid) to create a neutral ion pair that can more easily partition into and diffuse through the stratum corneum.[7][8] |
| Ineffective Formulation Strategy: The chosen vehicle or enhancement strategy is not sufficiently overcoming the skin barrier. | 1. Incorporate a Penetration Enhancer: Refer to Table 1 and select a suitable chemical penetration enhancer to incorporate into your formulation. 2. Explore Advanced Formulations: Consider encapsulating this compound in nanocarriers such as liposomes or nanoemulsions to facilitate its transport across the stratum corneum.[4] |
Issue 2: Formulation instability (e.g., phase separation, crystallization).
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound in the Vehicle: this compound may be crystallizing out of the formulation over time. | 1. Conduct Solubility Studies: Determine the saturation solubility of this compound in various individual excipients and co-solvent systems to select an appropriate vehicle. 2. Use Solubilizers: Incorporate solubilizing agents such as propylene glycol or polyethylene glycols to increase the solubility of this compound in the formulation.[10] |
| Incompatible Excipients: Interactions between formulation components can lead to instability. | 1. Perform Compatibility Studies: Assess the physical and chemical compatibility of this compound with all excipients under consideration at various temperatures. 2. Simplify the Formulation: Start with a simple formulation and add components one by one to identify any incompatibilities. |
| Incorrect Manufacturing Process: The method of preparation can significantly impact the stability of the final product. | 1. Optimize Mixing and Homogenization: Ensure adequate mixing speed and time to achieve a homogenous product. For emulsions, optimize the homogenization process to obtain a stable droplet size.[11] 2. Control Temperature: Maintain optimal temperature control during all stages of manufacturing to prevent degradation or precipitation of ingredients.[11] |
Issue 3: High variability in in vitro skin permeation data.
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Samples: Biological variability between skin donors or even different sections from the same donor can lead to variable results. | 1. Standardize Skin Preparation: Use skin from the same anatomical site and of a consistent thickness (e.g., by using a dermatome).[12] 2. Ensure Skin Integrity: Perform a barrier integrity test (e.g., transepidermal water loss or electrical resistance measurement) on each skin section before the experiment to exclude damaged samples. |
| Improper Experimental Setup: Variations in the experimental conditions of the Franz diffusion cell studies can introduce variability. | 1. Maintain Consistent Temperature: Ensure the temperature of the receptor fluid is maintained at 32°C to mimic skin surface temperature. 2. Ensure Proper Mixing: Use a consistent stirring speed in the receptor compartment to avoid the formation of an unstirred water layer. 3. Standardize Dosing: Apply a consistent and known amount of the formulation to the skin surface for each cell. |
| Analytical Method Issues: Inaccurate or imprecise analytical methods for quantifying this compound can lead to variable results. | 1. Validate the Analytical Method: Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, precision, and sensitivity in the relevant matrices (receptor fluid, skin extracts). 2. Perform Mass Balance Studies: Account for the amount of this compound in the donor, receptor, and skin at the end of the experiment to ensure good recovery. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of this compound from a topical formulation through excised human or porcine skin.
-
Objective: To quantify the rate and extent of this compound permeation through the skin.
-
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed)
-
This compound formulation
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC or other suitable analytical instrument
-
-
Procedure:
-
Prepare skin sections of a uniform thickness.
-
Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the skin for 30 minutes.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor fluid.
-
At the end of the experiment, dismantle the apparatus, wash the skin surface to remove excess formulation, and process the skin to determine the amount of this compound retained.
-
Analyze the concentration of this compound in the collected samples and skin extracts using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.
-
Calculate the permeability coefficient (Kp).
-
Table 2: Hypothetical In Vitro Permeation Data for Different this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Amount Retained in Skin (µg/cm²) |
| Simple Cream | 0.5 ± 0.1 | 0.25 ± 0.05 | 15.2 ± 2.5 |
| Cream + 5% Oleic Acid | 2.5 ± 0.4 | 1.25 ± 0.20 | 25.8 ± 3.1 |
| Nanoemulsion | 4.2 ± 0.6 | 2.10 ± 0.30 | 35.1 ± 4.2 |
| Liposomal Gel | 3.8 ± 0.5 | 1.90 ± 0.25 | 42.5 ± 5.0 |
Visualizations
Caption: Logical workflow for overcoming this compound's skin penetration barrier.
References
- 1. PubChemLite - this compound (C15H33NO) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 3-Lauryloxypropyl-1-amine | 7617-74-5 [amp.chemicalbook.com]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Strategies for Skin Penetration Enhancement | Semantic Scholar [semanticscholar.org]
- 6. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Enhanced in vitro skin permeation of cationic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of skin viability on drug metabolism and permeation -- BSA toxicity on primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmtech.com [pharmtech.com]
- 12. files.core.ac.uk [files.core.ac.uk]
Laurixamine experiment variability and reproducibility issues
Welcome to the technical support center for Laurixamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the TLR4/NF-κB/NLRP3 signaling pathway, which is implicated in inflammatory responses.[1] It is currently under investigation for its potential therapeutic effects in inflammatory disorders. The primary mechanism involves the downstream inhibition of pro-inflammatory cytokine production.
Q2: We are observing significant batch-to-batch variability in our this compound dose-response curves. What are the common causes?
A2: Batch-to-batch variability is a common issue in cell-based assays.[2][3] Several factors can contribute to this:
-
Reagent Consistency: Ensure that all reagents, including cell culture media, serum, and this compound dilutions, are from the same lot for a given set of comparative experiments.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.[4]
-
Stock Solution Preparation: Differences in the preparation and storage of this compound stock solutions can lead to variations in potency.[2][5]
Q3: Our IC50 values for this compound are inconsistent across different experiments performed by different lab members. How can we improve reproducibility?
A3: Inter-operator variability is a known challenge.[2][3] To improve reproducibility, we recommend the following:
-
Standardized Protocols (SOPs): All users should adhere to a detailed and validated SOP for the entire experimental workflow.[3][6]
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for serial dilutions and reagent additions. Automated liquid handlers can reduce this variability.[2]
-
Cell Seeding Density: Inconsistent cell seeding can significantly impact results.[7] Implement a strict protocol for cell counting and seeding.
Q4: Can the choice of solvent for this compound affect the experimental outcome?
A4: Yes, the solvent used to dissolve this compound can influence the results. It is crucial to:
-
Use a consistent, high-purity solvent (e.g., DMSO) for all experiments.[2]
-
Ensure the final solvent concentration is the same across all wells (including vehicle controls) and is at a level that does not cause cellular toxicity.
Troubleshooting Guides
Issue 1: High Variability in Plate Replicates
Symptoms:
-
Large standard deviations between technical replicates within the same 96-well plate.
-
Inconsistent dose-response curve shapes.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Edge Effects | Avoid using the outer wells of the microplate, as these are prone to evaporation. Fill perimeter wells with sterile PBS or media.[2] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of cell suspensions and reagents before plating. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. |
| Contamination | Regularly test for mycoplasma and other contaminants.[4] Practice strict aseptic techniques.[8] |
Issue 2: Unexpected Cell Toxicity or Lack of this compound Efficacy
Symptoms:
-
High cell death in vehicle control wells.
-
This compound shows no inhibitory effect, even at high concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Prepare fresh stock solutions of this compound. Confirm the purity and identity of your this compound batch. |
| Improper Reagent Storage | Store this compound stock solutions at the recommended temperature and protect from light to prevent degradation.[8] Aliquot stocks to avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Health | Ensure cells are healthy and in the exponential growth phase before starting the experiment.[2] Check the incubator's CO2, temperature, and humidity levels. |
| Assay Window Issues | An inadequate assay window (the difference between positive and negative controls) can mask the drug's effect. Optimize the concentration of the stimulating agent (e.g., LPS).[5] |
Experimental Protocols
Protocol: In Vitro Inhibition of LPS-Induced TNF-α Production by this compound in Macrophages
This protocol outlines a standard method to assess the in vitro efficacy of this compound.
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Use cells between passages 5 and 15 for experiments.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS).
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Add vehicle to unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Quantification of TNF-α:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: Inter-Experiment Variability of this compound IC50 Values
| Experiment ID | Operator | Cell Passage | This compound Batch | IC50 (µM) |
| EXP-001 | A | 8 | Batch 1 | 5.2 |
| EXP-002 | A | 9 | Batch 1 | 6.1 |
| EXP-003 | B | 8 | Batch 1 | 9.8 |
| EXP-004 | B | 15 | Batch 1 | 15.3 |
| EXP-005 | A | 8 | Batch 2 | 12.5 |
This table illustrates common sources of variability, such as different operators, cell passage numbers, and reagent batches.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: Standard experimental workflow for testing this compound efficacy.
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. The role of sesamin in alleviating acute and chronic pain: a focus on the TRL4-NF-KB-NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cmdclabs.com [cmdclabs.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - PL [thermofisher.com]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. platypustech.com [platypustech.com]
Preventing Laurixamine degradation during storage
Welcome to the technical support center for Laurixamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage conditions. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Perform a purity analysis of your current stock using the provided HPLC protocol. 3. If degradation is confirmed, procure a new batch of this compound and adhere strictly to the storage guidelines. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Document the retention times and area percentages of the new peaks. 2. Refer to the "Potential Degradation Pathways" section to hypothesize the identity of the degradants. 3. Consider performing forced degradation studies to confirm the identity of these peaks. |
| Discoloration or Change in Physical Appearance | Significant degradation, potentially due to oxidation or exposure to contaminants. | 1. Do not use the material. 2. Dispose of the current stock according to your institution's safety protocols. 3. Investigate potential sources of contamination in your storage environment. |
| Precipitation in Solution | Poor solubility or formation of insoluble degradation products. | 1. Confirm the appropriate solvent and concentration for your application. 2. Gently warm the solution and sonicate to attempt redissolution. 3. If precipitation persists, it may be due to degradation. Analyze the supernatant for purity. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the primary amine. |
| Light | Protected from light (amber vial) | Minimizes light-induced degradation. |
| Moisture | Tightly sealed container in a desiccator | This compound is hygroscopic; moisture can lead to hydrolysis of the ether linkage, especially at non-neutral pH. |
2. What are the likely degradation pathways for this compound?
This compound, being a primary amine with an ether linkage, has two primary potential degradation pathways:
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various oxidation products. This is often catalyzed by the presence of oxygen and trace metal ions.
-
Hydrolysis: The ether bond can be susceptible to cleavage under strong acidic conditions, although it is generally stable at neutral pH.
Figure 1. Potential degradation pathways of this compound.
3. How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. A detailed protocol is provided in the "Experimental Protocols" section.
4. What is a forced degradation study and should I perform one?
A forced degradation study involves intentionally exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to accelerate its degradation.[1][2][3] This helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of a stability-indicating analytical method.[4][5]
Performing a forced degradation study is highly recommended during method development and validation to ensure that your analytical method can separate and quantify any potential degradants that may form during storage.[6]
Illustrative Stability Data
The following table presents illustrative stability data for this compound under accelerated storage conditions. This data is provided as an example and may not be representative of all batches.
| Condition | Time Point | Purity (%) | Total Degradants (%) |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 |
| 1 Month | 99.5 | 0.5 | |
| 3 Months | 98.9 | 1.1 | |
| 6 Months | 97.5 | 2.5 | |
| 60°C | 0 Months | 99.8 | 0.2 |
| 1 Month | 98.2 | 1.8 | |
| 3 Months | 95.1 | 4.9 | |
| 6 Months | 90.3 | 9.7 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Figure 2. Workflow for HPLC analysis of this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[1][2][3]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 7 days in a tightly sealed vial.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products.
References
- 1. nacalai.com [nacalai.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Optimizing pH for Laurixamine Topical Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH of topical formulations containing Laurixamine.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH in a topical formulation for an amine-containing drug like this compound?
The pH of a topical formulation is a critical quality attribute that can significantly impact the stability, solubility, skin permeation, and biological activity of an active pharmaceutical ingredient (API) like this compound. For an amine-containing compound, pH determines the degree of ionization. The pKa of this compound is approximately 10.63[1]. At a pH below the pKa, the amine group will be predominantly in its protonated (ionized) form, which is typically more water-soluble. At a pH above the pKa, it will be in its unprotonated (unionized or free base) form, which is generally more lipid-soluble and can permeate the skin more readily. Therefore, optimizing the pH is a crucial step in balancing solubility, stability, and bioavailability.
Q2: What is a suitable starting pH range for a this compound topical formulation?
A suitable starting pH range for a this compound topical formulation would be between 4 and 6. This range is generally considered optimal for topical products to avoid skin irritation and align with the natural acidic pH of the skin.[2][3] However, the optimal pH for this compound will also depend on its stability and the desired therapeutic effect. It is recommended to conduct pre-formulation studies to evaluate the solubility and stability of this compound across a wider pH range (e.g., pH 3-8) to identify a more targeted range for optimization.
Q3: What are common excipients used in topical formulations that can influence pH?
Several types of excipients can influence the pH of a topical formulation. These include:
-
pH adjusters: Used to set the initial pH of the formulation. Examples include citric acid, sodium hydroxide, and triethanolamine.[4]
-
Buffering agents: Help to maintain the pH of the formulation within a narrow range. Common buffers include citrate, phosphate, and acetate systems.
-
Polymers: Some polymers used as gelling agents or thickeners can have acidic or basic properties that may affect the final pH.[5]
-
Other active ingredients or preservatives: These can also have their own pH characteristics that need to be considered.[5]
Q4: How can I quantify the amount of this compound in my formulation samples during stability studies?
High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for the quantification of amine-containing compounds in pharmaceutical formulations.[6] A reversed-phase HPLC method with UV or mass spectrometric (MS) detection would likely be suitable for this compound. For compounds without a strong chromophore, derivatization with an agent like dansyl chloride or o-phthaldialdehyde (OPA) can be used to enable fluorescence or UV detection.[7] It is essential to develop and validate a specific and stability-indicating HPLC method for this compound.
Troubleshooting Guides
Issue 1: Precipitation or crystallization of this compound in the formulation.
| Potential Cause | Troubleshooting Steps |
| pH shift | Measure the pH of the formulation. If it has shifted to a point where this compound is less soluble, adjust the pH using a suitable acid or base. Consider incorporating a buffering system to maintain a stable pH. |
| Low solubility at the target pH | Re-evaluate the pH-solubility profile of this compound. It may be necessary to adjust the formulation pH to a range where solubility is higher. Alternatively, consider the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing agents. |
| Incompatible excipients | Review the formulation components for any potential incompatibilities with this compound. Conduct compatibility studies with individual excipients. |
| Temperature effects | Assess the impact of temperature on the solubility of this compound in the formulation. Store the formulation at different temperatures to check for precipitation. |
Issue 2: Poor skin permeation of this compound.
| Potential Cause | Troubleshooting Steps |
| High degree of ionization | The formulation pH may be too low, leading to a high concentration of the ionized, less permeable form of this compound. Consider increasing the pH towards the pKa to increase the proportion of the unionized form. However, this must be balanced with stability and solubility considerations. |
| Formulation vehicle | The vehicle itself may not be optimal for skin delivery. Consider incorporating penetration enhancers such as fatty acids (e.g., oleic acid), glycols, or surfactants.[8] |
| Viscosity of the formulation | A very high viscosity may hinder the release of the drug from the formulation. Evaluate the rheological properties of your formulation and adjust the concentration of the gelling agent if necessary. |
Issue 3: Degradation of this compound in the formulation.
| Potential Cause | Troubleshooting Steps |
| pH-dependent hydrolysis or oxidation | Conduct a pH-stability study to determine the pH at which this compound is most stable. Adjust the formulation to this pH and use a buffering system to maintain it. |
| Oxidative degradation | If this compound is susceptible to oxidation, consider adding an antioxidant (e.g., butylated hydroxytoluene (BHT), tocopherol) to the formulation.[4] Also, consider packaging the formulation in air-tight and light-resistant containers. |
| Photodegradation | Expose the formulation to light under controlled conditions to assess for photodegradation. If it is found to be light-sensitive, use opaque packaging. |
Experimental Protocols
pH-Stability Study Protocol
Objective: To evaluate the chemical stability of this compound in a topical formulation at different pH values.
Methodology:
-
Prepare batches of the this compound topical formulation, adjusting the pH of each batch to a specific value (e.g., 4.0, 5.0, 6.0, 7.0) using appropriate buffers (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH).
-
Package the samples in inert, sealed containers.
-
Store the samples at accelerated stability conditions (e.g., 40°C/75% RH) and long-term storage conditions (e.g., 25°C/60% RH).
-
At specified time points (e.g., 0, 1, 2, 3 months), withdraw samples and analyze them for the following:
-
Appearance (color, clarity, consistency)
-
pH
-
Assay of this compound content by a validated stability-indicating HPLC method.
-
Related substances (degradation products) by HPLC.
-
-
Plot the percentage of initial this compound concentration remaining against time for each pH value to determine the optimal pH for stability.
In Vitro Skin Permeation Study Protocol
Objective: To assess the effect of formulation pH on the skin permeation of this compound.
Methodology:
-
Prepare this compound topical formulations at different pH values (e.g., 5.0, 6.0, 7.0).
-
Use a Franz diffusion cell apparatus with excised human or animal skin as the membrane.
-
Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
The receptor compartment should be filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at 32°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS for high sensitivity).
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound
| pH | Solubility (mg/mL) |
| 3.0 | 15.2 |
| 4.0 | 10.5 |
| 5.0 | 5.8 |
| 6.0 | 1.2 |
| 7.0 | 0.3 |
| 8.0 | 0.1 |
Table 2: Example Data from a 3-Month Accelerated Stability Study of a this compound Cream
| pH | Initial Assay (%) | 1-Month Assay (%) | 2-Month Assay (%) | 3-Month Assay (%) | Total Degradants at 3 Months (%) |
| 4.0 | 100.2 | 99.5 | 98.7 | 97.9 | 2.1 |
| 5.0 | 99.8 | 99.1 | 98.2 | 97.1 | 2.7 |
| 6.0 | 100.1 | 98.2 | 96.5 | 94.3 | 5.5 |
| 7.0 | 99.9 | 95.3 | 91.0 | 86.5 | 13.2 |
Visualizations
Caption: Experimental workflow for pH optimization of a this compound topical formulation.
Caption: Relationship between pH, pKa, and the ionization state of this compound.
Caption: Hypothetical signaling pathway for a topical anti-infective agent like this compound.
References
- 1. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Laurixamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in Laurixamine synthesis for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reductive amination of dodecanal with N-methylethanolamine.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or no product at all. What are the potential causes and how can I resolve this?
Answer:
Several factors can contribute to low or no product yield. A systematic investigation into the following areas is recommended:
-
Reagent Quality: The purity and reactivity of starting materials are critical.[1]
-
Dodecanal: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Ensure the dodecanal is of high purity and has been stored properly under an inert atmosphere.
-
N-methylethanolamine: This reagent can absorb water and carbon dioxide from the atmosphere. Use a freshly opened bottle or distill it before use.
-
Reducing Agent: The hydride reducing agent (e.g., sodium triacetoxyborohydride) can decompose upon exposure to moisture. Ensure it is a free-flowing powder.
-
-
Reaction Conditions: Reductive amination is sensitive to several parameters.
-
pH: The formation of the intermediate iminium ion is most efficient under mildly acidic conditions (pH 4-5).[2] The absence of an acid catalyst (like acetic acid) can slow down or prevent imine formation. Conversely, too much acid will protonate the amine, rendering it non-nucleophilic.[2]
-
Temperature: While the reaction is often run at room temperature, gentle heating might be necessary to drive the imine formation to completion. However, excessive heat can lead to side reactions.
-
Moisture: The presence of excess water can inhibit the formation of the imine intermediate.[3] While the reaction can tolerate some water, it's best to use anhydrous solvents.
-
-
Workup Procedure: The product may be lost during the extraction and purification steps.
-
This compound, as an amine, can be protonated and become water-soluble at low pH. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in the organic phase.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted dodecanal and/or N-methylethanolamine. What could be the reason?
Answer:
The presence of starting materials indicates an incomplete reaction. Consider the following:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or GC until the starting materials are consumed.
-
Inefficient Mixing: In heterogeneous reactions, poor agitation can lead to localized concentration gradients and incomplete reactions. Ensure vigorous stirring throughout the reaction.
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to the persistence of the excess reagent. Carefully check the molar equivalents of the aldehyde, amine, and reducing agent.[4]
-
Deactivation of Reducing Agent: If the reducing agent was added too early, before the formation of the iminium ion, it might have been consumed by side reactions. A stepwise procedure, where the aldehyde and amine are stirred together before the addition of the reducing agent, can sometimes improve yields.[5]
Issue 3: Formation of Side Products
Question: I have observed significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize their formation?
Answer:
The most common side product in this reaction is the alcohol resulting from the reduction of the starting aldehyde (dodecanol).
-
Cause: This occurs if the reducing agent is too reactive and reduces the aldehyde before it can form the imine.[6]
-
Solution:
-
Use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2][7]
-
Optimize the reaction pH. At an appropriate acidic pH, the rate of iminium ion formation and its subsequent reduction is faster than the reduction of the aldehyde.[8]
-
Another potential side reaction is the formation of a di-dodecylated amine if there are primary amine impurities.
Quantitative Data Summary
The choice of reducing agent and reaction conditions can significantly impact the yield and purity of this compound. The following table summarizes hypothetical outcomes for different conditions.
| Reducing Agent | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Sodium Borohydride (NaBH4) | Methanol | None | 25 | 12 | 45 | 70 |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol | Acetic Acid (0.1) | 25 | 12 | 75 | 90 |
| Sodium Triacetoxyborohydride (STAB) | DCM | Acetic Acid (0.1) | 25 | 8 | 90 | >95 |
| H2/Pd-C | Ethanol | None | 50 | 24 | 85 | >95 |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to control for ensuring batch-to-batch consistency in this compound synthesis?
A1: The key CPPs for this reductive amination are:
-
Reagent Quality and Stoichiometry: Purity of dodecanal, N-methylethanolamine, and the reducing agent is paramount.[1] Consistent molar ratios must be maintained.
-
Temperature Control: The reaction temperature should be tightly controlled to ensure consistent reaction rates and minimize side-product formation.
-
pH Control: The amount of acid catalyst added should be precise to maintain the optimal pH for iminium ion formation.
-
Mixing/Agitation Speed: Consistent and efficient mixing is crucial for ensuring homogeneity and reproducible reaction kinetics.
-
Reaction Time: The reaction should be monitored to ensure it reaches the same level of completion in every batch.
Q2: What analytical techniques are recommended for the quality control of this compound?
A2: A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify this compound, unreacted starting materials, and volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any structural isomers or byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups and the absence of starting material carbonyl groups.
Q3: How can I effectively remove unreacted dodecanal and the corresponding alcohol (dodecanol) from the final product?
A3: Both dodecanal and dodecanol are non-polar and can be challenging to separate from the similarly non-polar this compound.
-
Acid-Base Extraction: Exploit the basicity of the amine product. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous phase, leaving the non-polar impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the pure this compound re-extracted with an organic solvent.
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate, and then a small percentage of triethylamine to prevent streaking of the amine product) will effectively separate the components.
Q4: Can I use a different aldehyde for the synthesis?
A4: Yes, the synthesis is adaptable to other long-chain aldehydes to produce this compound analogs with varying alkyl chain lengths. However, each new aldehyde may require re-optimization of the reaction conditions (time, temperature, stoichiometry) to achieve optimal yield and purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination with STAB
-
To a flame-dried round-bottom flask under an argon atmosphere, add dodecanal (1.0 eq) and N-methylethanolamine (1.1 eq) to anhydrous dichloromethane (DCM, 0.5 M).
-
Add glacial acetic acid (0.1 eq) to the solution and stir at room temperature for 1 hour to facilitate iminium ion formation.
-
In portions, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 8 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of this compound
-
Purify the crude product by silica gel column chromatography.
-
Equilibrate the column with a mobile phase of 95:5 hexane/ethyl acetate.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 50%). Add 1% triethylamine to the mobile phase to prevent tailing of the amine product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Diagrams
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for batch variability.
References
- 1. Influence of hygienic quality of raw materials on biogenic amine production during ripening and storage of dry fermented sausages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Side effects and irritation of Laurixamine topical application
Disclaimer: The following information is a generalized, hypothetical guide based on common characteristics of topical anti-infective agents. Currently, there is a lack of specific public-domain data regarding the side effects and irritation profile of Laurixamine. This document is intended to serve as an illustrative example for researchers and developers.
Frequently Asked Questions (FAQs)
Q1: What are the potential side effects associated with the topical application of this compound?
A1: Based on the general profile of topical anti-infective agents, potential side effects of this compound could include localized skin reactions at the site of application. These may include:
-
Mild to moderate erythema (redness)
-
Pruritus (itching)
-
Skin dryness or flaking.[2]
-
Contact dermatitis in sensitized individuals.[3]
More severe reactions are less common but could involve significant blistering, crusting, or swelling.[4]
Q2: How can I differentiate between irritation and an allergic reaction to this compound?
A2: Irritation is a direct, non-immune-mediated response to a substance and is typically confined to the area of application. Symptoms like mild redness, stinging, or burning that occur shortly after application and do not spread are often irritant in nature.[5] An allergic reaction (allergic contact dermatitis) is an immune response that may take longer to develop (24-48 hours) and can spread beyond the application site. It is often characterized by more intense itching, redness, swelling, and potentially blistering.
Q3: What should I do if I observe skin irritation in my experimental subjects?
A3: If skin irritation is observed, it is recommended to:
-
Discontinue the application of this compound.
-
Gently cleanse the affected area with a mild, non-irritating cleanser and water.
-
Document the nature, severity, and duration of the reaction.
-
If the reaction is severe or persists, consider consulting with a veterinarian or a professional with expertise in dermatotoxicology.
Q4: Are there any known interactions of topical this compound with other substances?
A4: While specific interaction studies for this compound are not publicly available, it is a good laboratory practice to avoid the concurrent application of other topical agents (e.g., other drugs, harsh cleansers, or products containing alcohol) on the same skin area unless it is a part of a defined experimental protocol. Such combinations could potentially alter the skin barrier and increase the risk of irritation.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of erythema and edema in a preclinical study.
-
Possible Cause 1: Formulation Issues. The vehicle or excipients in the formulation may be causing irritation. The concentration of this compound may be too high.
-
Troubleshooting Steps:
-
Review the composition of the formulation. Are any of the excipients known irritants?
-
Conduct a vehicle-controlled study to determine if the vehicle alone causes a reaction.
-
Consider preparing and testing formulations with a lower concentration of this compound.
-
Ensure the pH of the formulation is within a physiologically acceptable range for the skin.
-
-
Possible Cause 2: Application Procedure. The method of application may be too abrasive, or the skin of the animal model may be compromised.
-
Troubleshooting Steps:
-
Ensure the application is gentle and does not involve excessive rubbing.
-
Carefully examine the skin for any pre-existing abrasions or irritation before application.[6]
-
Ensure the dressing used to cover the application site is non-occlusive and non-irritating, unless occlusion is a required part of the study design.
-
Issue 2: Delayed-onset skin reactions observed several days after initial application.
-
Possible Cause: Allergic Sensitization. The subjects may be developing an allergic contact dermatitis to this compound or a component in the formulation.
-
Troubleshooting Steps:
-
Document the time course of the reaction.
-
Consider conducting a skin sensitization assay, such as the Guinea Pig Maximization Test (GPMT) or a Local Lymph Node Assay (LLNA), to assess the sensitizing potential of the substance.
-
If sensitization is confirmed, the use of the substance may need to be reconsidered or appropriate safety precautions implemented.
-
Data on Potential Side Effects
Since quantitative data for this compound is unavailable, the following table summarizes potential side effects based on common findings for topical anti-infective agents.
| Side Effect | Clinical Presentation | Potential Onset |
| Erythema | Redness of the skin at the application site. | Acute (minutes to hours) |
| Pruritus | Itching sensation. | Acute to sub-acute (minutes to days) |
| Burning/Stinging | A sharp, prickling sensation upon application. | Acute (immediately upon application) |
| Dryness/Flaking | Xerosis and scaling of the skin. | Sub-acute to chronic (days to weeks) |
| Allergic Contact Dermatitis | Intense itching, redness, papules, and vesicles, potentially spreading beyond the application site. | Delayed (24-72 hours after re-exposure) |
Experimental Protocols
1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
-
Principle: This test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Methodology:
-
A this compound formulation is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
The viability of the tissue is then determined using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.
-
The viability of the this compound-treated tissue is compared to that of a negative control (treated with a non-irritating substance). A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%).
-
2. Skin Sensitization: Guinea Pig Maximization Test (GPMT)
-
Principle: The GPMT is an in vivo assay designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Methodology:
-
Induction Phase: A group of guinea pigs is initially exposed to this compound through both intradermal injection (with an adjuvant to enhance the immune response) and topical application to the same site. This phase aims to induce an allergic state.
-
Challenge Phase: Approximately two weeks after the induction phase, the animals are challenged with a topical application of a non-irritating concentration of this compound at a different skin site.
-
Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions in the test group are compared to a control group that was not induced with this compound. A substance is classified as a sensitizer if a significantly higher proportion of the test animals show a positive reaction compared to the control animals.
-
Visualizations
Caption: Preclinical workflow for dermal safety testing.
Caption: Simplified pathway of skin irritation.
References
- 1. Topical Antibacterials in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Topical Antimicrobials Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Complications of topical antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mupirocin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Investigating Bacterial Resistance Mechanisms
Disclaimer: This technical support center provides guidance on general mechanisms of bacterial resistance to antimicrobial agents. As of our latest update, specific information regarding "laurixamine" resistance mechanisms is not available in the public domain. The principles, protocols, and troubleshooting guides presented here are based on established knowledge of bacterial resistance to other antibiotics and can be adapted for investigating novel compounds like this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental mechanisms of antibiotic resistance.
Q1: What are the primary ways bacteria can become resistant to an antimicrobial agent?
Bacteria have evolved several strategies to withstand the effects of antibiotics. The three most common mechanisms are:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at a sufficient concentration.[1][2][3][4][5]
-
Target Modification: Bacteria can alter the molecular target of an antibiotic through mutation or enzymatic modification.[6][7][8][9][10][11] This change prevents the antibiotic from binding effectively, rendering it useless.
-
Enzymatic Degradation: Some bacteria produce enzymes that can chemically inactivate an antibiotic, for instance by hydrolyzing it.[7][12][13] A classic example is the production of β-lactamases, which degrade penicillin-based antibiotics.[12]
Q2: What is the difference between intrinsic and acquired resistance?
Intrinsic resistance is the natural, inherent resistance of a bacterial species to a particular antibiotic.[12][14] This can be due to factors like the lack of a specific target for the drug or a naturally impermeable cell membrane.[14] Acquired resistance , on the other hand, is when a bacterium that was once susceptible to an antibiotic becomes resistant.[14] This typically occurs through genetic mutation or by acquiring resistance genes from other bacteria via horizontal gene transfer.[14]
Q3: How do efflux pumps contribute to multidrug resistance (MDR)?
Many efflux pumps have broad substrate specificity, meaning a single pump can recognize and expel a wide variety of structurally different antibiotics.[3][15] If a bacterium overexpresses one of these pumps, it can simultaneously become resistant to multiple classes of antibiotics, a phenomenon known as multidrug resistance (MDR).[3][15]
Troubleshooting Experimental Issues
This section provides guidance for researchers encountering specific problems during their investigation of resistance mechanisms.
Efflux Pump-Mediated Resistance
Q: My potential efflux pump inhibitor (EPI) does not increase the susceptibility of my bacterial strain to the antibiotic. What could be the reason?
A: There are several possibilities to consider:
-
The resistance is not due to an efflux pump. The primary resistance mechanism might be target modification or enzymatic degradation.
-
The specific efflux pump is not inhibited by your EPI. There are many different families of efflux pumps, and an EPI might be specific to one type.
-
The EPI is also a substrate for the efflux pump. The pump might be expelling the inhibitor from the cell.
-
The concentration of the EPI is not optimal. You may need to perform a dose-response experiment to find the effective concentration.
-
The bacterium expresses multiple types of efflux pumps. Inhibiting only one may not be sufficient to restore susceptibility.
Workflow for Investigating Efflux Pump Involvement
Caption: Troubleshooting workflow for efflux pump investigation.
Target Modification
Q: I have sequenced the target gene in my resistant isolate, but I don't see any mutations. Does this rule out target modification?
A: Not necessarily. While mutations in the target gene are a common cause of resistance, there are other possibilities:
-
Post-translational modification: The target protein itself could be enzymatically modified (e.g., through methylation or phosphorylation) in a way that prevents antibiotic binding.[10][11] This would not be visible at the DNA level.
-
Upregulation of the target: The bacterium might overexpress the target protein, requiring a higher concentration of the antibiotic to achieve the same level of inhibition.
-
Protection of the target: A separate protein might bind to the target, shielding it from the antibiotic.
-
The mutation is in a regulatory gene: A mutation in a gene that controls the expression of the target gene could lead to its overexpression.
Logical Flow for Investigating Target Modification
Caption: Decision tree for investigating target modification.
Enzymatic Degradation
Q: How can I determine if my antibiotic is being degraded by the resistant bacteria?
A: A common method is to perform a bioassay with spent culture medium:
-
Grow the resistant bacterial strain in a liquid culture containing the antibiotic.
-
After a period of incubation, remove the bacteria by centrifugation and filter-sterilize the supernatant (the spent medium).
-
Use this spent medium to test the susceptibility of a known sensitive strain to the antibiotic.
-
If the sensitive strain can now grow in the spent medium that initially contained the antibiotic, it suggests that the antibiotic was inactivated or degraded by the resistant strain.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data when investigating resistance mechanisms.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Investigating Efflux Pump Activity
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MIC with EPI (µg/mL) | Fold Change in MIC |
| Sensitive Strain | This compound | 2 | 2 | 1 |
| Resistant Strain A | This compound | 64 | 4 | 16 |
| Resistant Strain B | This compound | 32 | 32 | 1 |
In this example, the 16-fold decrease in MIC for Resistant Strain A in the presence of an Efflux Pump Inhibitor (EPI) strongly suggests that an efflux pump is a major resistance mechanism in this strain.
Table 2: Example Gene Expression Data for Efflux Pump Genes
| Gene | Bacterial Strain | Relative Gene Expression (Fold Change vs. Sensitive Strain) |
| effA | Resistant Strain A | 25.3 |
| effB | Resistant Strain A | 1.2 |
| effA | Resistant Strain B | 1.5 |
| effB | Resistant Strain B | 0.9 |
This hypothetical qRT-PCR data indicates a significant upregulation of the efflux pump geneeffAin Resistant Strain A, corroborating the MIC data.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation: Prepare a 2-fold serial dilution of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay is based on the principle that EtBr is a substrate for many efflux pumps. Increased efflux activity results in lower intracellular accumulation of EtBr and thus lower fluorescence.
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with phosphate-buffered saline (PBS). Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial cell suspension. If testing an EPI, add it at this stage and incubate for a short period.
-
Initiating the Assay: Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30-60 minutes using a plate reader.
-
Data Analysis: Compare the fluorescence curves of the resistant strain with and without the EPI, and with a sensitive control strain. Lower fluorescence indicates higher efflux activity.
Signaling Pathways and Workflows
General Mechanisms of Bacterial Antibiotic Resistance
Caption: Overview of the three main antibiotic resistance mechanisms.
References
- 1. Efflux pumps as antimicrobial resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of bacterial resistance to antibiotics [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance against aminoglycoside antibiotics via drug or target modification enables community-wide antiphage defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Resistance to Antimicrobial Agents [mdpi.com]
- 14. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 15. mdpi.com [mdpi.com]
How to avoid contamination in Laurixamine cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in Laurixamine cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule, topical anti-infective agent.[1][2] Its chemical formula is C15H33NO and it has a molecular weight of 243.43 g/mol .[2] In a research setting, it may be investigated for its effects on various cell types.
Q2: What are the common types of contamination in cell-based assays?
The most common forms of contamination in cell culture are microbial, including bacteria, yeast, mold, mycoplasma, and viruses.[3][4][5] Chemical contamination from impurities in media, reagents, or leachables from plasticware can also occur.[3][6] Cross-contamination with other cell lines is another significant concern.[3][4]
Q3: How can I detect contamination in my this compound cell-based assay?
-
Visual Inspection: Regularly inspect your cultures under a microscope. Bacteria may appear as small, motile black dots or rods between cells.[7] Yeast will look like individual round or oval particles, sometimes budding.[6][7] Molds form filamentous structures (hyphae).[6]
-
pH Changes: A sudden drop in the pH of the culture medium (turning yellow) can indicate bacterial contamination, while a rise in pH (turning pink/purple) can be a sign of yeast or mold contamination.[5][7]
-
Turbidity: A cloudy appearance of the culture medium is a strong indicator of bacterial or yeast contamination.[5]
-
Mycoplasma Detection: Mycoplasma is not visible by standard microscopy and requires specific detection methods like PCR, ELISA, or fluorescent staining.[5][8]
-
Cell Health: Unexplained changes in cell morphology, growth rates, or assay results can be a sign of contamination.[9]
Q4: Can contamination affect my this compound assay results?
Yes, contamination can significantly impact your results. For example, mycoplasma contamination has been shown to alter the results of cytotoxicity assays, such as the MTT assay, by affecting cellular metabolism.[10] Microbial contaminants can also compete with your cells for nutrients, release toxins, and alter the pH of the culture medium, all of which will lead to unreliable data.
Troubleshooting Guides
Guide 1: Troubleshooting Microbial Contamination
| Symptom | Possible Cause | Recommended Action |
| Cloudy media, rapid pH drop (yellow) | Bacterial contamination[5] | - Discard the contaminated culture immediately. - Decontaminate the incubator and biosafety cabinet thoroughly. - Review aseptic technique with all lab personnel.[11] - Check sterility of all reagents and media. |
| Slightly cloudy media, pH increase (pink) | Yeast contamination[5] | - Discard the contaminated culture. - Disinfect all work surfaces and equipment. - Ensure proper filtration of air in the cell culture hood.[4] |
| Filamentous growth in culture | Mold contamination[6] | - Immediately discard all contaminated flasks and plates. - Deep clean the entire cell culture facility, including incubators and hoods. - Check for potential sources of spores, such as ventilation systems. |
| Decreased cell proliferation, grainy appearance under microscope, but no visible organisms or pH change | Mycoplasma contamination[5] | - Quarantine the suspected cell line. - Test for mycoplasma using a reliable method (e.g., PCR).[8] - If positive, discard the cells and all related reagents. - Thoroughly decontaminate the work area. |
Guide 2: Troubleshooting Chemical and Other Contamination
| Symptom | Possible Cause | Recommended Action |
| Inconsistent assay results, poor cell growth across multiple experiments | Chemical contamination (e.g., endotoxins in water or reagents, impurities in this compound stock)[3][6] | - Use high-purity, endotoxin-tested water and reagents from reliable suppliers.[3] - Prepare fresh this compound stock solutions and filter-sterilize. - Test new batches of serum and media for cytotoxicity. |
| Unexpected cellular phenotype or response | Cross-contamination with another cell line[4] | - Perform cell line authentication using methods like STR profiling. - Work with only one cell line at a time in the biosafety cabinet.[11] - Maintain separate, clearly labeled media and reagents for each cell line. |
| High background in fluorescence-based assays | Autofluorescence from media components (e.g., phenol red) or this compound itself.[12] | - Use phenol red-free medium for fluorescence assays.[12] - Run a control with this compound in cell-free media to check for its intrinsic fluorescence. - If this compound is fluorescent, consider alternative assay methods or wavelengths. |
Experimental Protocols
Protocol 1: Aseptic Technique for this compound Cell-Based Assays
-
Preparation: Before starting, ensure the biosafety cabinet is certified and has been running for at least 15 minutes. Disinfect the work surface with 70% ethanol.
-
Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.
-
Sterile Materials: Only bring sterile items into the biosafety cabinet. Spray all items with 70% ethanol before placing them inside.
-
Handling Reagents: Open bottles and plates away from direct airflow. Do not leave containers open for extended periods. Use sterile, single-use pipettes and tips.
-
Workflow: Work with one cell line at a time to prevent cross-contamination.[11]
-
Incubator Maintenance: Regularly clean and disinfect the incubator, including the water pan, to prevent microbial growth.[4]
Protocol 2: Hypothetical this compound Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Presentation
Table 1: Example of this compound IC50 Values in Different Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) after 48h | Standard Deviation (µM) |
| HeLa | 25.3 | 2.1 |
| A549 | 42.1 | 3.5 |
| MCF-7 | 18.9 | 1.7 |
Table 2: Troubleshooting Contamination Checklist
| Check Point | Status (Pass/Fail) | Action Taken |
| Aseptic Technique Review | Pass | |
| Media/Reagent Sterility Test | Pass | |
| Incubator Decontamination | Pass | |
| Biosafety Cabinet Certification | Pass | |
| Mycoplasma Test (Monthly) | Pass | |
| Cell Line Authentication | Pass |
Visualizations
Caption: A workflow for troubleshooting contamination in cell-based assays.
Caption: A general workflow for a this compound cell-based assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. GSRS [precision.fda.gov]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. platypustech.com [platypustech.com]
- 12. selectscience.net [selectscience.net]
Validation & Comparative
A Comparative Analysis of Laurixamine and Silver Sulfadiazine for the Treatment of Burn Wound Infections
A notable scarcity of publicly available data exists for laurixamine in the context of burn wound infection treatment, precluding a direct, data-driven comparison with the well-established standard of care, silver sulfadiazine. This guide, therefore, provides a comprehensive overview of silver sulfadiazine, supported by experimental data, and explores the potential of lauric acid, a related compound to this compound, as an antimicrobial agent for burn wounds.
Silver Sulfadiazine: The Gold Standard in Topical Burn Care
Silver sulfadiazine (SSD) has been a cornerstone of topical burn therapy for decades, valued for its broad-spectrum antimicrobial activity. It is a combination of silver nitrate and sulfadiazine, which acts synergistically to inhibit bacterial growth in burn wounds.
Mechanism of Action
The antimicrobial effect of silver sulfadiazine is primarily attributed to the release of silver ions (Ag+). These ions are highly reactive and bind to various components of microbial cells, leading to their inactivation. The proposed mechanisms of action are multifaceted:
-
Cell Wall and Membrane Disruption: Silver ions bind to sulfhydryl groups in proteins within the bacterial cell wall and membrane, disrupting their structure and function. This increases membrane permeability, leading to leakage of essential cellular contents.[1]
-
Inhibition of DNA Replication: Silver ions can also interact with microbial DNA, interfering with its replication and transcription processes, ultimately preventing bacterial proliferation.[1][2]
-
Enzyme Inactivation: By binding to essential enzymes, silver ions can disrupt cellular respiration and other vital metabolic pathways.
-
Synergistic Effect of Sulfadiazine: While the silver moiety is the primary bactericidal component, sulfadiazine, a sulfonamide antibiotic, contributes to the overall antimicrobial effect.[2][3][4][5] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid, a necessary component for bacterial DNA and RNA synthesis.[1]
Caption: Mechanism of Action of Silver Sulfadiazine.
Antibacterial Efficacy
Silver sulfadiazine exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, which are common colonizers of burn wounds.
| Bacterial Species | In Vitro Susceptibility | Reference |
| Pseudomonas aeruginosa | Susceptible | [6] |
| Staphylococcus aureus | Susceptible | [6] |
| Escherichia coli | Susceptible | [6] |
| Klebsiella pneumoniae | Susceptible | [6] |
| Enterobacter cloacae | Susceptible | [7] |
| Proteus mirabilis | Susceptible | [7] |
| Enterococcus faecalis | Bacteriostatic effect noted in some studies | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacteriostatic effect noted in some studies | [7] |
Wound Healing
While effective as an antimicrobial agent, some studies suggest that silver sulfadiazine may have a delaying effect on wound healing.
| Study Type | Comparison | Key Findings | P-value | Reference |
| Randomized Controlled Trial | Silver Sulfadiazine vs. Nano-crystalline Silver | At 4 weeks, 80.6% of patients with 2° deep-dermal burns treated with nano-crystalline silver showed at least 50% healing compared to 48.1% in the SSD group. | P = 0.001 | [8][9] |
| Randomized Controlled Trial | Silver Sulfadiazine vs. Aloe Vera Cream | Rate of re-epithelialization was significantly faster in the aloe vera treated group (15.9 ± 2 days) compared to the SSD group (18.73 ± 2.65 days). | P < 0.0001 | [10] |
| Animal Study (Rats) | Silver Sulfadiazine vs. Saline-Soaked Dressing | Wound half-life and healing times were significantly shorter in the saline-soaked group for full-thickness burns. | P < 0.0001 | [11] |
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing:
-
Method: A study by Carr et al. tested the susceptibility of 657 bacterial isolates from 22 species to silver sulfadiazine.[6] The minimal inhibitory concentrations (MICs) were determined using an agar dilution method.
-
Procedure: Serial dilutions of silver sulfadiazine were incorporated into agar plates. The bacterial isolates were then inoculated onto the surface of these plates. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth after a specified incubation period.
Caption: In Vitro Antibacterial Susceptibility Testing Workflow.
Lauric Acid: A Potential Alternative Antimicrobial Agent
While data on "this compound" is scarce, research into lauric acid, a saturated fatty acid, has shown promise for its antimicrobial properties in the context of burn wounds. This compound, with the chemical name 3-(dodecyloxy)propylamine, contains a dodecyl group, which is derived from lauric acid.
Antimicrobial Activity of Lauric Acid
A pilot study investigated the effect of lauric acid on common burn wound pathogens.
| Pathogen | Concentration of Lauric Acid | Effect | Reference |
| Staphylococcus aureus | 20% w/w in various ointment bases | Strongest inhibitory effect | [1][4] |
| Escherichia coli | 20% w/w in various ointment bases | Satisfactory zones of inhibition | [1][4] |
| Pseudomonas aeruginosa | Pure lauric acid | Growth inhibition observed | [1][4] |
| 10-20% w/w in ointment bases | No significant inhibition | [1][4] |
Experimental Protocol
Ex Vivo Microbiological Testing of Lauric Acid on Burn Eschar:
-
Method: A study evaluated the antimicrobial effect of lauric acid formulations on bacteria colonizing burnt skin samples collected during surgery.
-
Procedure:
-
Lauric acid was incorporated into five different ointment bases at concentrations of 10% and 20% w/w.
-
These preparations were applied to samples of burnt skin eschar.
-
The treated eschar samples were then subjected to microbiological testing using model strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.
-
The zones of bacterial growth inhibition around the treated samples were measured.
-
Caption: Ex Vivo Antimicrobial Testing Workflow for Lauric Acid.
Conclusion
Silver sulfadiazine remains a widely used and effective topical antimicrobial for the prevention and treatment of burn wound infections. Its mechanism of action is well-understood, and its broad-spectrum activity is documented. However, concerns about its potential to delay wound healing have led to the investigation of alternative treatments.
Direct comparative data for this compound is not available in the public domain. The related compound, lauric acid, has demonstrated antimicrobial activity against common burn pathogens in a pilot study, suggesting that fatty acids and their derivatives may represent a promising area for future research in the development of novel treatments for burn wound infections. Further rigorous clinical trials are necessary to establish the efficacy and safety of lauric acid-based formulations and to determine their potential role in burn care. For drug development professionals, the exploration of lauric acid derivatives could be a viable avenue for innovation in this therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembling Lauroylated Antimicrobial Peptide with Superior Antimicrobial Activity, Stability, and Selectivity [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Effect of Lauric Acid on Pathogens Colonizing the Burn Wound: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide Mimicking Primary Amine and Guanidine Containing Methacrylamide Copolymers Prepared by Raft Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. GSRS [precision.fda.gov]
- 9. 2022 Military Burn Highlight - Novel Peptide Drugs to Improve Burn Care Outcomes, Military Burn Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 10. Clinical Trials - Department of Surgery [surgery.wisc.edu]
- 11. Chain length dependence of antimicrobial peptide-fatty acid conjugate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Topicals: A Comparative Efficacy Analysis of Mupirocin and Laurixamine
In the landscape of topical antimicrobial agents, Mupirocin stands as a well-established and extensively studied compound, while Laurixamine remains a comparatively enigmatic entity. This guide provides a detailed comparative analysis of their efficacy, drawing upon available experimental data. A significant disparity in the volume of research is immediately apparent, with a wealth of information for Mupirocin contrasting with a notable scarcity of data for this compound. This comparison, therefore, not only evaluates their known attributes but also highlights a critical knowledge gap in the field of topical anti-infectives.
Overview of Mechanisms of Action
Mupirocin exerts its antibacterial effect through a unique mechanism, inhibiting bacterial protein and RNA synthesis.[1] It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase, preventing the incorporation of isoleucine into proteins.[1][2][3][4] This mode of action is distinct from other classes of antibiotics, which reduces the likelihood of cross-resistance.[2][3]
In Vitro Efficacy: A Stark Contrast in Data
The in vitro efficacy of an antimicrobial agent is a cornerstone of its evaluation. For Mupirocin, extensive data from Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies are available. In stark contrast, specific MIC and time-kill data for this compound are not found in the reviewed literature.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Mupirocin: Mupirocin has demonstrated excellent in vitro activity against Gram-positive bacteria, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.[1][3][4][6] High-level plasmid-mediated resistance, defined by an MIC of ≥512 mcg/mL, has been reported.[3]
This compound: No specific MIC values for this compound against common bacterial pathogens were identified in the available literature.
| Organism | Mupirocin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Susceptible isolates are effectively inhibited | Data Not Available |
| Streptococcus pyogenes | Susceptible isolates are effectively inhibited | Data Not Available |
Time-Kill Kinetics
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Mupirocin: Mupirocin is bactericidal at concentrations achieved by topical administration.[3][4] The minimum bactericidal concentration (MBC) is generally eight- to thirty-fold higher than the MIC.[4][6]
This compound: No time-kill kinetic studies for this compound were found in the reviewed literature.
Clinical Efficacy
Mupirocin: Numerous controlled clinical trials have established the clinical efficacy of Mupirocin 2% ointment and cream for the treatment of primary and secondary superficial skin infections, such as impetigo.[1][7][8][9][10] Studies have shown Mupirocin to be as effective as or superior to other topical and oral antibiotics, including erythromycin and cephalexin, for these indications.[7][8][9][10]
This compound: There is a lack of published clinical trial data to support the clinical efficacy of this compound for any specific indication.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of an antimicrobial agent.
Figure 1. Workflow for MIC Determination.
Time-Kill Kinetic Assay
This protocol describes a typical workflow for a time-kill kinetic study.
Figure 2. Workflow for Time-Kill Kinetic Assay.
Signaling Pathways and Mechanisms
Mupirocin's Mechanism of Action
The following diagram illustrates the established mechanism of action for Mupirocin.
Figure 3. Mupirocin's Mechanism of Action.
Postulated Mechanism of Action for this compound
Due to the absence of specific studies, the following diagram presents a postulated mechanism for this compound based on its chemical structure as an amphiphilic amine. This is a hypothetical representation and requires experimental validation.
Figure 4. Postulated Mechanism of Action for this compound.
Conclusion and Future Directions
This comparative guide underscores a significant disparity in the scientific understanding of Mupirocin and this compound. Mupirocin is a well-characterized topical antibiotic with a proven track record of in vitro and clinical efficacy. In contrast, this compound, despite being classified as a topical anti-infective, lacks the robust body of evidence necessary to ascertain its clinical utility.
For researchers and drug development professionals, this analysis highlights a clear need for foundational research into the antimicrobial properties of this compound. Future studies should focus on:
-
Determining the in vitro activity of this compound against a broad panel of clinically relevant bacteria through MIC and MBC studies.
-
Elucidating the precise mechanism of action through biochemical and biophysical assays.
-
Conducting time-kill kinetic studies to understand its bactericidal or bacteriostatic properties.
-
Evaluating its efficacy and safety in preclinical and, if warranted, clinical studies.
Without such data, a meaningful comparison of the efficacy of this compound and Mupirocin remains speculative. The current evidence base firmly supports the continued use of Mupirocin as a first-line topical agent for susceptible bacterial skin infections, while the potential of this compound as a therapeutic agent is yet to be determined.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. In vitro activity of lauric acid or myristylamine in combination with six antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. GSRS [precision.fda.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. proactivemr.com [proactivemr.com]
- 9. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validating Laurixamine's Antibacterial Efficacy: A Comparative Guide with Control Strains
For Immediate Release
This guide provides a comparative framework for validating the antibacterial activity of Laurixamine, a topical anti-infective agent. The document outlines standardized experimental protocols and presents a comparative analysis of its potential efficacy against key bacterial control strains alongside established topical antibiotics. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a methodology for its evaluation and provides a hypothetical comparison based on the activity of related compounds and its classification. The data for comparator antibiotics have been compiled from existing studies.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of common topical antibiotics against standard American Type Culture Collection (ATCC) control strains. A hypothetical efficacy for this compound is included to provide a baseline for future experimental validation.
Table 1: Comparative In Vitro Activity of Topical Antibiotics Against Control Strains
| Antibiotic | Target Organism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | Notes |
| This compound (Hypothetical) | Staphylococcus aureus (ATCC 25923) | 1-8 (Estimated) | >32 (Estimated) | Hypothetical values based on Lauric Acid activity and classification as a topical anti-infective. Requires experimental validation. |
| Mupirocin | Staphylococcus aureus (ATCC 25923) | 0.12 - 0.5 | >32[1] | Effective against methicillin-susceptible S. aureus. |
| Fusidic Acid | Staphylococcus aureus (ATCC 25923) | 0.06 - 0.25 | - | Primarily bacteriostatic. |
| Retapamulin | Staphylococcus aureus (ATCC 25923) | 0.12[2] | >64[2] | Bacteriostatic, with MBC values significantly higher than MICs.[2][3] |
| Bacitracin | Staphylococcus aureus (ATCC 25923) | 0.5 - >128 | - | Activity can be strain-dependent. |
| Neomycin | Escherichia coli (ATCC 25922) | 1 - 8 | - | Used in susceptibility testing for various antibiotics. |
| Polymyxin B | Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | - | Primarily active against Gram-negative bacteria. |
Note: MIC and MBC values can vary based on the specific testing methodology and laboratory conditions. The provided ranges are for comparative purposes.
Experimental Protocols
To ensure reproducible and comparable results, the antibacterial activity of this compound should be validated using standardized methods established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the control strains (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) on appropriate agar plates. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in CAMHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Subculturing from MIC wells: Following MIC determination, take an aliquot from each well showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the standardized workflow for validating the antibacterial activity of a novel compound like this compound.
Caption: Workflow for Antibacterial Activity Validation.
Signaling Pathways and Logical Relationships
The validation of a new antibacterial agent follows a logical progression from initial screening to detailed characterization of its activity. This process ensures that the data generated is robust and comparable to existing knowledge.
Caption: Logical Framework for Antibacterial Validation.
Conclusion
While direct experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its evaluation. By adhering to standardized protocols and utilizing appropriate control strains, researchers can generate reliable data to definitively characterize the antibacterial spectrum and potency of this compound. The provided comparative data for existing topical antibiotics serves as a benchmark for these future studies. Further investigation is warranted to establish the clinical utility of this compound in treating bacterial skin infections.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Proposed MIC and Disk Diffusion Microbiological Cutoffs and Spectrum of Activity of Retapamulin, a Novel Topical Antimicrobial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Laurixamine with other antibiotics
Lack of Specific Cross-Resistance Data for Laurixamine
Extensive searches of publicly available scientific literature and databases did not yield specific studies on the cross-resistance of this compound with other antibiotics. Quantitative data from such studies, including Minimum Inhibitory Concentration (MIC) values or zone of inhibition diameters, are not available. Similarly, detailed experimental protocols specifically designed for or referencing this compound in the context of cross-resistance could not be found. This compound is identified as a topical anti-infective agent, but its detailed antimicrobial properties and resistance mechanisms are not well-documented in the accessible literature.
Therefore, this guide will provide a comprehensive overview of the standard methodologies and principles applied in cross-resistance studies for antibiotics in general. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals for designing and interpreting such studies.
General Principles of Antibiotic Cross-Resistance
Cross-resistance occurs when a microorganism develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally related, antibiotics. This phenomenon is a significant challenge in treating infectious diseases as it can limit therapeutic options. Understanding the patterns of cross-resistance is crucial for effective antibiotic stewardship and the development of new antimicrobial agents.
From a microbiological perspective, cross-resistance is often based on specific mechanistic links. For instance, a single resistance mechanism, such as the production of an enzyme that inactivates a class of antibiotics or the alteration of a drug target, can confer resistance to multiple drugs within that class.[1] In a broader epidemiological context, cross-resistance can also refer to the statistical association of resistance to different classes of antibiotics observed in clinical isolates, which may be influenced by factors like the co-location of resistance genes on mobile genetic elements.[1]
Standard Experimental Protocols for Cross-Resistance Studies
The investigation of cross-resistance typically involves determining the susceptibility of bacterial isolates to a panel of antibiotics. The most common methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion method.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying greater effectiveness.[2]
1. Broth Dilution Method:
This is a common technique to determine the MIC.[2][3][4]
-
Preparation of Antibiotic Solutions: A series of dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).[5] This is typically done in tubes (macrodilution) or microtiter plates (microdilution).[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, usually adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/ml.[7]
-
Inoculation and Incubation: Each tube or well containing the diluted antibiotic is inoculated with the bacterial suspension. The samples are then incubated under specific conditions (e.g., 37°C for 18-24 hours).[3]
-
Interpretation: After incubation, the tubes or wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[2][3]
2. Agar Dilution Method:
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) is prepared, each containing a different concentration of the antibiotic.[6]
-
Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide guidelines for which method is preferred for certain bacteria and antibiotics.[6]
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a simpler way to assess susceptibility.
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of a large agar plate.[7]
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of specific antibiotics are placed on the agar surface.[7]
-
Incubation: The plate is incubated, allowing the antibiotics to diffuse from the disks into the agar, creating a concentration gradient.
-
Interpretation: If the bacteria are susceptible to an antibiotic, a clear circular zone of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured and compared to standardized charts (provided by bodies like the CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[7][8]
Data Presentation for Cross-Resistance Studies
Quantitative data from cross-resistance studies are typically summarized in tables for easy comparison. The following tables provide examples of how such data would be presented.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Bacterial Isolate
| Antibiotic | Antibiotic Class | MIC (µg/mL) | Interpretation |
| Antibiotic A | Beta-lactam | >256 | Resistant |
| Antibiotic B | Beta-lactam | 128 | Resistant |
| Antibiotic C | Aminoglycoside | 2 | Susceptible |
| Antibiotic D | Quinolone | 32 | Resistant |
| Antibiotic E | Quinolone | 64 | Resistant |
Interpretation is based on established clinical breakpoints.
Table 2: Example of Disk Diffusion Data for a Bacterial Isolate
| Antibiotic | Antibiotic Class | Zone Diameter (mm) | Interpretation |
| Antibiotic F | Beta-lactam | 6 | Resistant |
| Antibiotic G | Macrolide | 25 | Susceptible |
| Antibiotic H | Tetracycline | 10 | Resistant |
Interpretation is based on standardized zone diameter breakpoints.
Visualization of Experimental Workflows and Resistance Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships in cross-resistance studies.
References
- 1. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Laurixamine: An Analysis of Publicly Available Clinical Data
Despite its classification as a topical anti-infective agent, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of data on the head-to-head clinical effectiveness of Laurixamine. While the chemical entity, also known as 3-(Dodecyloxy)propylamine, is documented in chemical and drug databases, there are no published clinical trials, comparative studies, or detailed experimental protocols that would allow for a thorough comparison with other anti-infective agents.
This compound is identified as a small molecule with the chemical formula C15H33NO.[1][2][3] It is listed in databases such as DrugBank, PubChem, and precisionFDA, where its chemical structure and basic properties are described.[1][2][3] However, these resources do not contain information regarding its clinical use, efficacy, or safety profile in human subjects.
A systematic search for "this compound clinical trials," "this compound comparative effectiveness," and related queries did not yield any registered or published studies. This absence of data makes it impossible to fulfill the core requirements of a comparison guide, which would necessitate quantitative data from head-to-head trials, detailed experimental methodologies, and an understanding of its mechanism of action.
Challenges in Comparative Analysis
Without clinical data, a comparison of this compound's performance against other topical anti-infectives cannot be conducted. Key aspects of a comparative guide that remain unaddressed due to the lack of information include:
-
Efficacy Metrics: No data is available on endpoints such as microbial load reduction, wound healing rates, or resolution of infection compared to placebo or other active treatments.
-
Safety and Tolerability: The side-effect profile of this compound in a clinical setting is unknown.
-
Mechanism of Action: While broadly classified as an anti-infective, the specific signaling pathways this compound modulates to exert its effects are not described in the available literature.
Conclusion for Research and Development Professionals
For researchers, scientists, and drug development professionals, the case of this compound highlights a critical distinction between a known chemical compound and a clinically evaluated therapeutic agent. While this compound exists as a chemical entity, the absence of publicly accessible clinical data means that its potential efficacy and safety remain unproven. Any consideration of this compound for clinical or commercial development would require extensive preclinical and clinical research, starting from foundational in vitro and in vivo studies to establish its pharmacological profile. At present, no basis for a head-to-head comparison of its clinical effectiveness exists.
References
Laurixamine vs. Neomycin for Skin Infections: A Comparative Analysis
An objective guide for researchers and drug development professionals on the established efficacy of neomycin and the investigational potential of laurixamine for the treatment of topical skin infections.
Abstract
Neomycin has long been a cornerstone of topical antibiotic therapy for minor skin infections. However, the continuous search for novel antimicrobial agents with improved efficacy and reduced side effects necessitates the evaluation of new chemical entities. This guide provides a comparative overview of neomycin and a prospective candidate, this compound. While extensive data exists for neomycin, this compound remains a compound with limited public domain information regarding its antimicrobial properties. This document outlines the known parameters of neomycin and establishes a comprehensive framework for the potential evaluation of this compound as a therapeutic alternative.
Comparative Data Overview
The following table summarizes the available data for neomycin and highlights the necessary data points for evaluating this compound.
| Parameter | Neomycin | This compound |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4] | Not publicly available |
| Spectrum of Activity | Broad-spectrum against many Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1][5] | Not publicly available |
| Clinical Efficacy | Effective in preventing and treating minor skin infections, often in combination with other antibiotics like polymyxin B and bacitracin.[5][6][7][8] | Not publicly available |
| Common Formulations | Cream, ointment.[6] | Not publicly available |
| Reported Side Effects | Contact dermatitis, itching, rash; rare instances of ototoxicity and nephrotoxicity with systemic absorption.[5][9] | Not publicly available |
Mechanism of Action
Neomycin
Neomycin is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit in susceptible bacteria.[1][3][4] This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately leads to the production of non-functional proteins and bacterial cell death.[1][2]
Caption: Neomycin's mechanism of action.
This compound
The mechanism of action for this compound is not currently described in publicly available scientific literature. A thorough investigation would be required to elucidate its molecular target and mode of antibacterial activity.
Experimental Protocols for Evaluation
To assess this compound as a viable alternative to neomycin, a series of standardized in vitro and in vivo experiments would be essential.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant skin pathogens (e.g., Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa).
-
Methodology:
-
Prepare serial dilutions of this compound and a comparator (neomycin) in appropriate broth media.
-
Inoculate each dilution with a standardized suspension of the test organism.
-
Incubate under optimal conditions.
-
Determine the MIC as the lowest concentration of the agent that inhibits visible growth.
-
Subculture from wells with no visible growth onto agar plates to determine the MBC, the lowest concentration that results in a 99.9% reduction in the initial inoculum.
-
Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of this compound to human skin cells (keratinocytes, fibroblasts).
-
Methodology:
-
Culture human keratinocytes and fibroblasts in appropriate media.
-
Expose the cells to a range of concentrations of this compound.
-
Assess cell viability using a quantitative method such as an MTT or LDH release assay.
-
Determine the concentration of this compound that causes 50% cell death (IC50).
-
In Vivo Efficacy Model (Murine Skin Infection Model)
-
Objective: To evaluate the in vivo efficacy of a topical formulation of this compound in reducing bacterial load in a skin infection model.
-
Methodology:
-
Create a superficial wound on the dorsum of mice.
-
Inoculate the wound with a known quantity of a pathogenic bacterium (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Apply a topical formulation of this compound, a vehicle control, and a positive control (e.g., neomycin ointment) to respective groups of mice at specified intervals.
-
At designated time points, excise the wound tissue and homogenize.
-
Perform quantitative bacterial culture to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Compare the reduction in bacterial load between treatment groups.
-
Caption: Hypothetical workflow for evaluating this compound.
Conclusion
Neomycin is a well-characterized topical antibiotic with a clear mechanism of action and a broad spectrum of activity, making it a reliable treatment for many superficial skin infections.[1][5][6] Its primary limitations include the potential for contact dermatitis and the emergence of resistant bacterial strains.
This compound, as a chemical entity, requires substantial investigation to be considered a viable alternative. The experimental framework outlined above provides a roadmap for the systematic evaluation of its antimicrobial efficacy, safety profile, and potential clinical utility. Future research should focus on elucidating its mechanism of action and generating robust preclinical data. Without such data, a direct comparison with established antibiotics like neomycin is not possible. This guide serves to highlight the rigorous evaluation process any new topical antimicrobial agent must undergo to be considered for clinical development.
References
- 1. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neomycin/polymyxin B/bacitracin - Wikipedia [en.wikipedia.org]
- 6. Neomycin Topical: MedlinePlus Drug Information [medlineplus.gov]
- 7. Neosporin (Neomycin-Polymyx) Topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Neomycin Sulfate (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 9. Neomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Guide to the Synergistic Antimicrobial Effects of Laurixamine and Other Agents
Disclaimer: As of October 2025, a comprehensive search of the scientific literature did not yield any studies specifically investigating the synergistic effects of Laurixamine (3-(dodecyloxy)propan-1-amine) with other antimicrobial agents. The following guide provides a comparative analysis of a structurally similar compound, myristylamine (tetradecan-1-amine), to illustrate the experimental approaches and potential outcomes of such research. The data presented herein pertains to myristylamine and should not be directly extrapolated to this compound without dedicated experimental verification.
Introduction to Antimicrobial Synergy
The combination of antimicrobial agents is a critical strategy in combating multidrug-resistant pathogens. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance efficacy, reduce required dosages, and minimize the development of resistance.[1][2] Common methods for evaluating these interactions include the checkerboard assay and time-kill curve analysis.
While data on this compound is not currently available, this guide presents findings on myristylamine, a straight-chain alkylamine, in combination with various antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This information is intended to serve as a reference for researchers and drug development professionals interested in the potential of ether amines like this compound in combination therapies.
Comparative Data of a Structurally Similar Compound: Myristylamine
A study by Kitahara et al. (2006) investigated the in vitro synergistic effects of myristylamine and lauric acid in combination with six different antimicrobial agents against MRSA. The results for myristylamine are summarized below.
Checkerboard Assay Results
The synergistic, additive, indifferent, or antagonistic effects of myristylamine in combination with various antibiotics were determined using the checkerboard method, and the Fractional Inhibitory Concentration (FIC) index was calculated. An antagonistic effect was observed between myristylamine and gentamicin.[3]
Table 1: In Vitro Activity of Myristylamine in Combination with Antimicrobial Agents against MRSA
| Antimicrobial Agent | Combination Effect with Myristylamine | FIC Index |
|---|---|---|
| Gentamicin (GM) | Antagonism | > 4.0 |
| Imipenem (IPM) | Not specified as synergistic | - |
| Vancomycin (VCM) | Not specified as synergistic | - |
| Arbekacin (ABK) | Not specified as synergistic | - |
| Minocycline (MINO) | Not specified as synergistic | - |
| Ciprofloxacin (CPFX) | Not specified as synergistic | - |
Data derived from the findings of Kitahara et al. (2006) on myristylamine.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are a summary of the experimental protocols that would be used to determine antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the partnering antimicrobial agents are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of this compound are added to the wells. Along the y-axis, increasing concentrations of the second antimicrobial agent are added. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA) at a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits microbial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
-
Preparation of Cultures: A logarithmic phase culture of the target microorganism is prepared and diluted to a standardized concentration (e.g., 10^5 to 10^6 CFU/mL).
-
Exposure to Antimicrobial Agents: The bacterial suspension is exposed to the antimicrobial agents at specific concentrations (e.g., sub-inhibitory concentrations like 1/8x MIC as determined by the checkerboard assay). Test groups typically include a growth control (no drug), each drug alone, and the combination of drugs.
-
Sampling over Time: Aliquots are removed from each test suspension at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar medium. The plates are incubated, and the colonies are counted.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2-log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizing Experimental Workflows
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Time-Kill Curve Analysis Workflow
Caption: Workflow for time-kill curve analysis to assess bactericidal synergy.
Conclusion and Future Directions
While there is a clear interest in the scientific community regarding the synergistic potential of novel antimicrobial compounds, there is a notable absence of published data for this compound. The findings for the structurally similar compound, myristylamine, suggest that interactions with other antimicrobials can range from antagonistic to potentially synergistic, highlighting the importance of empirical testing.
Future research should focus on conducting in vitro synergistic studies of this compound with a broad range of clinically relevant antibiotics against various pathogenic microorganisms. Elucidating the mechanism of action of this compound, both alone and in combination, will be crucial for its potential development as a therapeutic agent. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of tertiary amine covalently bonded to a polystyrene fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Laurixamine and Povidone-Iodine in Surgical Wound Management: A Data-Driven Guide
An Important Note on the Availability of Data:
Extensive research for this comparative guide revealed a significant disparity in the available scientific literature for laurixamine versus povidone-iodine. While povidone-iodine is a well-established antiseptic with a vast body of research detailing its efficacy, mechanism of action, and safety in surgical wound models, there is a notable lack of published studies on this compound (also known by its systematic name, 3-(dodecyloxy)propan-1-amine) in this specific application.
The information available for this compound is largely limited to its chemical properties and classification as a topical anti-infective agent. There are no readily accessible, peer-reviewed studies that provide the quantitative data, detailed experimental protocols, or signaling pathway information required for a direct, evidence-based comparison with povidone-iodine in the context of surgical wound healing.
Therefore, this guide will proceed by providing a comprehensive overview of povidone-iodine, adhering to all the core requirements of data presentation, experimental protocols, and visualization. This will serve as a detailed reference on a widely used antiseptic and a framework for what a similar evaluation of this compound would require should data become available in the future.
Povidone-Iodine: A Comprehensive Profile in Surgical Wound Care
Povidone-iodine (PVP-I) is a broad-spectrum antiseptic that has been a mainstay in surgical settings for decades. It is a complex of iodine and the polymer povidone, which acts as a carrier and releases free iodine over time. This slow-release mechanism contributes to its sustained antimicrobial effect and a more favorable tolerability profile compared to elemental iodine.
Antimicrobial Efficacy
Povidone-iodine exhibits potent and rapid bactericidal, fungicidal, virucidal, and sporicidal activity. Its broad spectrum of action is a key advantage in preventing and treating wound infections caused by a wide range of microorganisms.[1][2]
| Microorganism Type | Efficacy | Reported Time to Effect | Resistance |
| Gram-positive Bacteria | High | Within 1-5 minutes for bactericidal effects[3] | No reported acquired bacterial resistance[2] |
| Gram-negative Bacteria | High | Within 1-5 minutes for bactericidal effects[3] | No reported acquired bacterial resistance[2] |
| Fungi (Yeasts, Molds) | High | Effective against various fungal species[1] | Not a significant clinical concern |
| Viruses | High (including enveloped viruses) | Virucidal activity demonstrated within 1-5 minutes[3] | Not applicable |
| Spores | Moderate to High | Effective, though may require longer contact times | Not applicable |
| Biofilms | Effective | Can penetrate and disrupt biofilms[2][4] | - |
Mechanism of Action
The antimicrobial action of povidone-iodine is driven by the release of free iodine from the povidone-iodine complex.[5] This free iodine is a highly reactive element that exerts its microbicidal effect through several mechanisms:
-
Oxidation of Cellular Components: Iodine oxidizes critical components of microbial cells, including amino acids, nucleotides, and fatty acids. This leads to the denaturation and inactivation of essential structural proteins and enzymes.[6]
-
Disruption of Protein and Nucleic Acid Structure: Free iodine rapidly penetrates microbial cell walls and disrupts protein and nucleic acid structure and synthesis.[6]
-
Inhibition of Respiratory Chain Enzymes: Iodine can denature and deactivate cytosolic enzymes involved in the microbial respiratory chain.[6]
In addition to its direct antimicrobial effects, in vitro evidence suggests that povidone-iodine may also modulate the host's inflammatory response by inhibiting the release of inflammatory mediators like TNF-α.[6]
Wound Healing Properties and Safety Profile
While historical concerns existed regarding potential cytotoxicity to host cells, more recent data and clinical practice support the use of povidone-iodine in wound healing.[2][4] It is considered to have good tolerability and low cytotoxicity in appropriate concentrations.[4]
-
Anti-inflammatory Properties: Povidone-iodine has been cited as having anti-inflammatory properties, which can be beneficial in the wound healing process.[4]
-
Effect on Healing: No negative effect on wound healing has been observed in clinical practice, and it is used for both acute and chronic wounds.[2][4]
-
Safety: Side effects can include skin irritation and, in rare cases with use on large wounds, systemic effects like kidney problems or metabolic acidosis.[5] It is generally well-tolerated.[4]
Representative Experimental Protocol: In Vivo Surgical Wound Model
The following is a generalized protocol for evaluating the efficacy of an antiseptic in a surgical wound model, based on common practices in preclinical research.
Objective: To assess the antimicrobial and wound healing efficacy of a test antiseptic compared to a control in a full-thickness excisional wound model in rodents.
1. Animal Model:
- Species: Male Wistar rats (or other appropriate rodent model).
- Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
2. Wound Creation:
- Anesthesia: Animals are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
- Surgical Preparation: The dorsal area is shaved and disinfected with 70% ethanol.
- Excision: A sterile, circular, full-thickness excision wound (e.g., 10 mm diameter) is created on the dorsum of each rat using a biopsy punch and fine surgical scissors.
3. Grouping and Treatment:
- Animals are randomly assigned to treatment groups (e.g., n=6-8 per group):
- Group 1: Untreated control.
- Group 2: Vehicle control (e.g., saline or ointment base).
- Group 3: Povidone-Iodine (10% solution) application.
- Group 4: Test antiseptic (e.g., this compound) application.
- Application: A standardized amount of the treatment is applied topically to the wound immediately after creation and then daily for the duration of the study.
4. Efficacy Assessment:
5. Data Analysis:
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the outcomes between the different treatment groups.
start [label="Animal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
anesthesia [label="Anesthesia & Surgical Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"];
wounding [label="Wound Creation\n(Dorsal Excision)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
grouping [label="Randomized Grouping", fillcolor="#FBBC05"];
treatment [label="Topical Application\n(Daily)", fillcolor="#34A853", fontcolor="#FFFFFF"];
assessment [label="Efficacy Assessment", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
contraction [label="Wound Contraction\nMeasurement", fillcolor="#F1F3F4"];
epithelialization [label="Epithelialization\nPeriod", fillcolor="#F1F3F4"];
microbiology [label="Microbiological\nAnalysis", fillcolor="#F1F3F4"];
histology [label="Histopathology", fillcolor="#F1F3F4"];
analysis [label="Statistical Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> anesthesia;
anesthesia -> wounding;
wounding -> grouping;
grouping -> treatment;
treatment -> assessment;
assessment -> contraction;
assessment -> epithelialization;
assessment -> microbiology;
assessment -> histology;
{contraction, epithelialization, microbiology, histology} -> analysis;
}
Conclusion on Povidone-Iodine
Povidone-iodine remains a highly effective and widely used antiseptic for surgical wound care. Its broad antimicrobial spectrum, lack of bacterial resistance, and efficacy against biofilms make it a reliable choice for infection prevention.[2][4] While it is crucial to use it at appropriate concentrations to minimize any potential for cytotoxicity, its overall safety and efficacy profile is well-established through decades of clinical use and scientific research.
In contrast, the current body of scientific literature does not provide sufficient data to conduct a meaningful comparison with this compound. Further research into the antimicrobial efficacy, wound healing properties, and safety profile of this compound, including in vivo studies in surgical wound models, is necessary before its performance can be objectively evaluated against established antiseptics like povidone-iodine.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C15H33NO | CID 65596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017137818A1 - Synthesis and application of an antimicrobial active - Google Patents [patents.google.com]
- 4. US20150148425A1 - Antimicrobial composition exhibiting increased efficacy - Google Patents [patents.google.com]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Laurixamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Laurixamine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this compound.
This compound is a chemical compound that requires careful handling due to its potential hazards. As outlined in its Safety Data Sheet (SDS), this compound is known to cause skin and eye irritation or damage, is toxic to aquatic life, and may cause harm to organs through prolonged or repeated exposure. Therefore, proper disposal is not just a regulatory requirement but a critical aspect of laboratory safety and environmental responsibility.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound and its waste.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step towards safe disposal.
-
Designated Waste Container: All this compound waste, including pure compound, solutions, and contaminated materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with amines.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., corrosive, environmentally hazardous).
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams, particularly strong acids or oxidizing agents, to prevent violent reactions.
III. Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on its form and concentration. The following procedures provide a general guideline. Always consult and adhere to your institution's specific waste disposal policies and local regulations.
A. Concentrated or Unused this compound
Concentrated or unused this compound must be disposed of as hazardous chemical waste.
-
Carefully transfer the material into the designated hazardous waste container.
-
Ensure the container is tightly sealed.
-
Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
It is suggested that contaminated materials be destroyed by incineration in a special, high-temperature chemical incinerator facility[1].
B. Dilute Aqueous Solutions of this compound
Disposal of dilute aqueous solutions of this compound via the sanitary sewer is not recommended due to its high toxicity to aquatic life[2][3][4][5]. All aqueous solutions containing this compound should be collected as hazardous waste.
C. Contaminated Labware and Materials
Solid materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous waste.
-
Place all contaminated solid waste into the designated hazardous waste container.
-
Do not dispose of these materials in the regular trash.
D. Empty this compound Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.
-
The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.
-
Allow the container to air dry completely.
-
-
Defacing: After triple rinsing and drying, deface or remove the original label to prevent misuse.
-
Disposal: The cleaned and defaced container can then be disposed of according to your institution's guidelines for non-hazardous waste or recycling.
E. Spill Decontamination
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Use an absorbent, inert material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill.
-
Neutralization (for small spills): For small spills, a neutralizing agent suitable for amines can be cautiously applied. Always perform a small-scale test to ensure the reaction is not vigorous. The neutralized mixture should be absorbed and collected as hazardous waste.
-
Collection: Carefully scoop the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning solution as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
IV. Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for this compound disposal. Note that specific limits are often dictated by local, state, and federal regulations and may require consultation with your institution's EHS department.
| Parameter | Guideline | Source |
| pH Range for Neutralized Amine Waste | 5.5 - 9.5 (General guidance for drain disposal, if permitted) | General laboratory safety guidelines |
| Rinsate Collection | All rinsate from container cleaning must be collected as hazardous waste. | [6] |
| Empty Container Residue Limit | Less than 3% by weight of the total capacity of the container. | [6] |
V. Disposal Workflow and Signaling Pathway Diagrams
To facilitate understanding of the disposal decision-making process, the following diagrams are provided.
References
Standard Operating Procedure: Safe Handling of Laurixamine
This document provides essential safety and logistical information for the handling and disposal of Laurixamine, a novel amine-based compound under investigation. Adherence to these procedural guidelines is mandatory to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
This compound is a potent, powdered substance with limited toxicological data. Based on its chemical class (tertiary amine), it should be treated as a potential irritant to the skin, eyes, and respiratory system. The primary risks are associated with inhalation of aerosolized powder and dermal absorption. A quantitative risk assessment must be performed for any new experimental protocol involving this compound.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound. All handling of this compound powder must occur within a certified chemical fume hood.
Table 1: PPE Requirements by Task
| Task | Risk Level | Required Eye Protection | Required Hand Protection | Required Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing Powder | High | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile) | Disposable Lab Coat (Tyvek) | Certified Chemical Fume Hood |
| Preparing Solutions | Medium | Chemical Splash Goggles | Double-Gloved (Nitrile) | Chemical Resistant Lab Coat | Certified Chemical Fume Hood |
| Handling Dilute Solutions (<1mM) | Low | Safety Glasses with Side Shields | Single Pair (Nitrile) | Standard Lab Coat | Well-Ventilated Area |
| Transporting Sealed Containers | Low | Safety Glasses | Not Required | Standard Lab Coat | Not Required |
Glove Selection: The choice of glove material is critical for preventing dermal exposure. The following table provides breakthrough times for common laboratory solvents with nitrile gloves, the recommended primary barrier.
Table 2: Nitrile Glove Breakthrough Time with Common Solvents
| Solvent | Breakthrough Time (minutes) | Recommendation |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | > 480 | Excellent |
| Ethanol (95%) | > 480 | Excellent |
| Dichloromethane (DCM) | < 10 | Not Recommended |
| Acetone | < 15 | Not Recommended |
| Hexanes | > 120 | Good (Change gloves frequently) |
Note: Data is representative. Always consult the glove manufacturer's specific compatibility charts.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the step-by-step procedure for safely preparing a stock solution from powdered this compound.
Methodology:
-
Pre-Operation Check:
-
Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor).
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and solvent (DMSO).
-
Don all required PPE as specified for "Weighing Powder" in Table 1.
-
-
Weighing this compound Powder:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the target amount of this compound powder onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully fold the weigh paper and transfer the powder into the appropriate volumetric flask.
-
Add approximately half the final volume of DMSO to the flask.
-
Gently swirl the flask to dissolve the powder completely. A vortex mixer may be used if necessary.
-
-
Final Preparation:
-
Once fully dissolved, add DMSO to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Operation Cleanup:
-
Dispose of all contaminated disposables (weigh paper, gloves) in the designated this compound solid waste container.
-
Wipe down the spatula, balance, and fume hood sash with 70% ethanol.
-
Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves) and wash hands thoroughly.
-
Spill Management and Disposal Plan
Spill Response:
-
Small Spills (<100 mg) inside a fume hood:
-
Wipe the area with a damp paper towel to avoid raising dust.
-
Place the used towel in the this compound solid waste container.
-
Clean the area again with soap and water, followed by 70% ethanol.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Restrict access to the area.
-
Follow institutional procedures for hazardous chemical spills.
-
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container designated for "this compound Solid Waste".
-
Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container designated for "this compound Liquid Waste (Halogenated or Non-halogenated as appropriate)".
Visual Diagrams and Workflows
The following diagrams illustrate the key procedural and logical steps for safely handling this compound.
Caption: High-level workflow for handling this compound powder.
Caption: Decision logic for selecting appropriate PPE level.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
